Product packaging for 2,4,5-Trimethylbenzo[d]thiazole(Cat. No.:CAS No. 401936-07-0)

2,4,5-Trimethylbenzo[d]thiazole

Cat. No.: B1521107
CAS No.: 401936-07-0
M. Wt: 177.27 g/mol
InChI Key: XUKYAGRJUUZOCZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzo[d]thiazole (CAS 401936-07-0) is an organic compound with the molecular formula C 10 H 11 NS and a molecular weight of 177.27 g/mol . This benzothiazole derivative is supplied as a high-purity material for research and development applications. Benzothiazoles represent a privileged scaffold in medicinal chemistry, known for their wide range of pharmacological activities . In particular, the 2,4,5-trisubstituted thiazole motif is a recognized privileged structure in drug design, with documented applications in developing compounds with anti-cancer, anti-inflammatory, antiviral, and antibacterial properties . Thiazole-containing molecules can exert their biological effects through various mechanisms, including the inhibition of kinases and anti-apoptotic Bcl-2 family proteins, which is a promising strategy in oncology research . The synthesis of novel thiazole derivatives continues to be an active area of investigation in the search for new therapeutic agents . For laboratory use only. This product is not for diagnostic or therapeutic use. Not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NS B1521107 2,4,5-Trimethylbenzo[d]thiazole CAS No. 401936-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)11-8(3)12-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKYAGRJUUZOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663245
Record name 2,4,5-Trimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401936-07-0
Record name 2,4,5-Trimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,4,5-trimethylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategy, including the preparation of key intermediates, and presents detailed experimental protocols. All quantitative data is summarized for clarity, and the logical flow of the synthesis is illustrated with diagrams.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This scaffold is a common motif in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties, among others. The specific substitution pattern on the benzothiazole core can significantly influence its physicochemical properties and biological activity. This compound, with methyl groups at the 2, 4, and 5 positions, is a specific analogue whose synthesis requires a targeted approach. This guide outlines the most plausible and chemically sound pathway for its preparation.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a suitable carbonyl compound or its equivalent. For the synthesis of this compound, this translates to a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate: 4,5-Dimethyl-2-aminothiophenol. This crucial precursor provides the benzene ring with the desired methyl substituents at the 4 and 5 positions.

  • Stage 2: Cyclization to form the Benzothiazole Ring. The intermediate is then reacted with a reagent that introduces the 2-methyl group and facilitates the formation of the fused thiazole ring.

The overall synthetic logic is depicted in the following diagram:

G Start Starting Material (4,5-Dimethyl-2-nitroaniline) Intermediate Key Intermediate (4,5-Dimethyl-2-aminothiophenol) Start->Intermediate Reduction of Nitro Group & Thiolation Product Final Product (this compound) Intermediate->Product Condensation & Cyclization G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4,5-Dimethyl- 2-aminothiophenol I1 Schiff Base Intermediate R1->I1 Nucleophilic Attack R2 Acetaldehyde R2->I1 I2 Benzothiazoline Intermediate I1->I2 Intramolecular Cyclization P 2,4,5-Trimethyl- benzo[d]thiazole I2->P Oxidation (Dehydrogenation) G Start Start: 4,5-Dimethyl-2-aminothiophenol Step1 Step 1: Acylation - Add Acetic Anhydride & Pyridine - Stir at 0°C to RT Start->Step1 Intermediate Intermediate: N-(2-mercapto-4,5-dimethylphenyl)acetamide Step1->Intermediate Step2 Step 2: Cyclodehydration - Heat with Polyphosphoric Acid - 120-140°C Intermediate->Step2 Workup Workup - Pour into ice water - Neutralize - Filter Step2->Workup Purification Purification - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Spectroscopic Analysis of 2,4,5-Trimethylbenzo[d]thiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 2,4,5-Trimethylbenzo[d]thiazole. A comprehensive search for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this specific compound has revealed a significant lack of available information in the public domain. The data that is readily accessible is for the related but structurally distinct compound, 2,4,5-trimethylthiazole, which lacks the fused benzene ring of the benzothiazole core. This document will delineate the structural differences between these compounds, outline the general experimental protocols typically employed for such spectroscopic analyses, and present a logical workflow for the characterization of a newly synthesized compound like this compound.

Distinguishing this compound from 2,4,5-Trimethylthiazole

It is crucial to differentiate between the benzofused and non-benzofused thiazole structures. This compound possesses a thiazole ring fused to a benzene ring, with three methyl group substituents. In contrast, 2,4,5-trimethylthiazole is a simple thiazole ring with three methyl groups. This structural variance significantly impacts the spectroscopic properties of the molecules. The presence of the aromatic benzene ring in the benzothiazole derivative would introduce characteristic signals in its NMR, IR, and mass spectra that would be absent in the simpler thiazole analogue.

Spectroscopic Data for this compound

As of the latest search, specific and verified experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound is not available in the reviewed scientific literature and databases. Therefore, the presentation of quantitative data in tabular format is not possible at this time.

General Experimental Protocols for Spectroscopic Analysis

While specific data for this compound is unavailable, the following are detailed, generalized methodologies for the spectroscopic analysis of a novel synthesized compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added.

    • Instrumentation: The spectrum would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

    • Data Acquisition: Standard pulse sequences would be used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

    • Data Analysis: The resulting spectrum would be analyzed for chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values.

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: A more concentrated sample, typically 20-50 mg, dissolved in the same deuterated solvent would be used.

    • Instrumentation: The same NMR spectrometer would be used, tuned to the ¹³C frequency.

    • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

    • Data Analysis: The spectrum would be analyzed for the chemical shifts of each carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The spectrum would be analyzed for the presence of characteristic absorption bands corresponding to specific functional groups, such as C-H stretching of the methyl groups and the aromatic ring, C=N stretching of the thiazole ring, and aromatic C=C stretching.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) would be prepared.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), would be used. Electron Ionization (EI) is a common ionization technique for such molecules.

  • Data Acquisition: The instrument would be calibrated, and the sample introduced. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum would be analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report/Publication Structure_Confirmation->Final_Report

Technical Guide: Spectroscopic Characterization of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,4,5-trimethylbenzo[d]thiazole. It provides a detailed, generalized experimental protocol for the NMR analysis of benzothiazole derivatives and outlines a typical workflow for their synthesis and characterization.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The structural elucidation of these molecules is fundamental to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of such organic compounds. This document provides a guide to the NMR characterization of this compound.

1H and 13C NMR Chemical Shift Data

For researchers requiring this specific data, it is recommended to either perform an in-house NMR analysis on a purchased sample of this compound or to synthesize the compound and subsequently characterize it. The following sections provide a generalized experimental protocol and a logical workflow for such a characterization.

Generalized Experimental Protocol for NMR Analysis of Benzothiazole Derivatives

The following is a detailed, representative methodology for acquiring 1H and 13C NMR spectra of a benzothiazole derivative, based on common practices in the field.

3.1. Materials and Instrumentation

  • Sample: A purified sample of the benzothiazole derivative (typically 5-10 mg for 1H NMR and 10-25 mg for 13C NMR).

  • NMR Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are commonly used. The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • NMR Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance or a JEOL spectrometer, operating at a frequency of 300 MHz, 400 MHz, or higher for 1H nuclei.[1]

3.2. Sample Preparation

  • The solid sample of the benzothiazole derivative is accurately weighed and dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • The NMR tube is capped and carefully inverted several times to ensure a homogeneous solution.

3.3. Data Acquisition

  • Spectrometer Setup: The NMR spectrometer is tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

  • 1H NMR Spectroscopy:

    • A standard one-dimensional proton NMR spectrum is acquired.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • 13C NMR Spectroscopy:

    • A proton-decoupled 13C NMR spectrum is acquired.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus, a larger number of scans (often several hundred to thousands) and a longer acquisition time are required.

    • The spectral width is typically set from 0 to 220 ppm.

3.4. Data Processing

  • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts (δ) are referenced to the residual solvent peak or the internal TMS standard.

  • For 1H NMR spectra, the signals are integrated to determine the relative number of protons for each resonance. The multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) are also determined.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of a novel benzothiazole derivative, such as this compound.

G Workflow for Benzothiazole Derivative Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (FT-IR) purification->ir analysis Data Interpretation & Structure Elucidation nmr->analysis ms->analysis ir->analysis final_product Confirmed Structure of This compound analysis->final_product

Caption: A logical workflow for the synthesis, purification, and structural characterization of a benzothiazole derivative.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2,4,5-Trimethylbenzo[d]thiazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity of 2,4,5-trimethylbenzo[d]thiazole derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related methyl-substituted benzothiazole derivatives to infer the potential therapeutic avenues for the 2,4,5-trimethyl scaffold. The data and protocols presented herein are drawn from studies on analogous compounds and should be considered as a foundation for future research on the specific target derivatives.

Introduction

The benzothiazole scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide spectrum of biological activities. Its unique structural and electronic properties allow for diverse substitutions, leading to a rich pharmacology. Among the various modifications, the introduction of methyl groups onto the benzothiazole core has been shown to significantly influence the therapeutic properties of these derivatives, particularly in the realms of anticancer and antimicrobial research. This technical guide will delve into the biological activities of methyl-substituted benzothiazole derivatives, with a focus on providing a predictive framework for the potential of this compound derivatives.

Anticancer Activity of Methyl-Substituted Benzothiazole Derivatives

The placement and number of methyl groups on the benzothiazole ring can profoundly impact the anticancer potency of the resulting derivatives. Structure-activity relationship (SAR) studies have indicated that methyl substitutions can enhance cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Position of Methyl Group: The substitution of a methyl group at various positions of the benzothiazole ring has been shown to modulate anticancer activity. For instance, some studies suggest that methyl substitution at the 3'-position of a 2-(4-aminophenyl)benzothiazole core can increase antitumor activity against ovarian, colon, and renal cancer cell lines.[1]

  • Multiple Methyl Substitutions: The presence of multiple methyl groups can also contribute to enhanced anticancer effects. For example, a substituted pyrimidine-containing benzothiazole derivative with two methyl groups exhibited excellent growth inhibition against lung, breast, and renal cancer cell lines.[2]

  • Hydrophobic Interactions: The hydrophobic nature of methyl groups can facilitate stronger binding interactions with the active sites of target proteins in cancer cells, potentially leading to increased efficacy. The presence of hydrophobic moieties in benzothiazole derivatives is considered conducive to their cytotoxic activity.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various methyl-substituted benzothiazole derivatives against a range of human cancer cell lines. It is important to note that these are not this compound derivatives but serve as illustrative examples of the potential of methylated benzothiazoles.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)VariousNot specified[1]
2 Substituted pyrimidine containing two methyl groupsLung, Breast, RenalNot specified (good % growth inhibition)[2]
3 Ru(III) containing methylbenzothiazole derivativeA549 (Lung Carcinoma)10.67 ± 2.02 (as µg/mL)[2]

Antimicrobial Activity of Methyl-Substituted Benzothiazole Derivatives

Methylated benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights:

  • Enhanced Antibacterial Action: The substitution of a methyl group at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action.[4]

  • Influence of Methyl Position on Activity Spectrum: The introduction of a methoxy group (a related methyl-containing group) at position 4 of 2-mercaptobenzothiazole was found to increase antibacterial activity, while a chloro group at the same position increased antifungal activity.[3] This highlights the subtle yet critical role of substituent placement and nature.

  • Combined Moieties: The combination of a methyl-substituted benzothiazole with other heterocyclic rings, such as quinolinium, can lead to potent antibacterial agents. A 3-methylbenzo[d]thiazol-methylquinolinium derivative exhibited strong antibacterial activities against various bacteria, including resistant strains like MRSA.[5]

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for several methyl-substituted benzothiazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
4 7-methyl benzothiazole derivative (43a)S. aureus, B. subtilis, E. coliNot specified (ZOI = 21-27 mm)[4]
5 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2)MRSA, VRE, NDM-1 E. coliLower than methicillin and vancomycin[5]
6 5-(4-(Dimethylamino)benzylidene)-2-imino-3-(6-methylbenzo[d]thiazol-2-yl)thiazolidin-4-oneCandida albicansGood to moderate antibiofilm activity[6]

Experimental Protocols

To facilitate further research, this section provides a generalized methodology for the synthesis and biological evaluation of benzothiazole derivatives, based on protocols described in the literature for related compounds.

General Synthesis of Methyl-Substituted Benzothiazole Derivatives

A common route for the synthesis of 2-substituted benzothiazoles involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. For a hypothetical synthesis of a this compound derivative, one would start with 2-amino-3,4-dimethylthiophenol.

Illustrative Synthetic Scheme:

G A 2-Amino-3,4-dimethylthiophenol C Condensation A->C B Carboxylic Acid Derivative (R-COOH) B->C D 2-R-4,5-dimethylbenzo[d]thiazole C->D

Caption: General synthetic route for 2-substituted-4,5-dimethylbenzo[d]thiazoles.

Procedure:

  • A mixture of the substituted 2-aminothiophenol and the desired carboxylic acid is heated, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield the desired benzothiazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Experimental Workflow:

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT assay to determine cytotoxicity.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds and a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.

  • The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

G A Prepare serial dilutions of test compound in 96-well plates B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate plates at an appropriate temperature and duration B->D C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism without the compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

While the exact mechanisms of action for this compound derivatives are unknown, related benzothiazole compounds have been shown to exert their anticancer effects through various signaling pathways. A potential pathway that could be investigated for these novel derivatives is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Normal Cell Signaling cluster_1 Potential Inhibition by Derivative A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival, Angiogenesis C->D E This compound Derivative G Inhibition E->G F Receptor Tyrosine Kinase (RTK) H Apoptosis F->H G->F

References

Unraveling the Enigma: The Mechanism of Action of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific data on the mechanism of action for 2,4,5-Trimethylbenzo[d]thiazole. While the broader family of benzothiazole and thiazole derivatives has been the subject of extensive research, showcasing a wide array of biological activities, this particular trimethylated analogue remains uncharacterized in the public domain. This guide, therefore, aims to provide an in-depth overview of the known mechanisms of action for the benzothiazole scaffold, offering a scientifically grounded framework for understanding the potential activities of this compound.

For researchers, scientists, and drug development professionals, the benzothiazole nucleus represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, neurology, and inflammatory disorders.[1][2][3] The biological activity of these compounds is intrinsically linked to the nature and position of substituents on the benzothiazole ring system.[3][4]

The Benzothiazole Scaffold: A Versatile Pharmacophore

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][5] This core structure is present in a variety of biologically active molecules, including the FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[5][6] The therapeutic versatility of benzothiazole derivatives stems from their ability to interact with a diverse range of biological targets.

Potential Mechanisms of Action Based on Benzothiazole Derivatives

Given the lack of specific data for this compound, we can extrapolate potential mechanisms of action by examining the well-documented activities of other substituted benzothiazoles.

Anticancer Activity

Substituted benzothiazoles have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action against various cancer cell lines.[2][4][7][8]

1. Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been shown to inhibit protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[4] Dysregulation of these kinases is a hallmark of many cancers.

Tyrosine_Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT/mTOR) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation Promotes

General mechanism of Tyrosine Kinase inhibition by benzothiazole derivatives.

2. Topoisomerase Inhibition: Some benzothiazole compounds interfere with the function of topoisomerases, enzymes that are essential for managing the topology of DNA during replication and transcription.[4] Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

3. Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain derivatives can induce oxidative stress within cancer cells by generating reactive oxygen species, which can damage cellular components and activate apoptotic pathways.[4]

4. Carbonic Anhydrase Inhibition: Benzothiazoles have been investigated as inhibitors of carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][8]

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[9][10][11][12]

1. DNA Gyrase Inhibition: A key bacterial enzyme, DNA gyrase, is a validated target for antibiotics. Some benzothiazoles inhibit this enzyme, thereby preventing DNA replication and leading to bacterial cell death.[9]

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase interacts with DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->DNA_Gyrase Inhibits Cell_Division Cell Division DNA_Replication->Cell_Division leads to

Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

2. Dihydropteroate Synthase Inhibition: This enzyme is crucial for folate synthesis in bacteria. Its inhibition by sulfonamide-containing benzothiazoles disrupts a vital metabolic pathway, leading to an antibacterial effect.[9]

3. Inhibition of Other Bacterial Enzymes: Various other bacterial enzymes, such as peptide deformylase and MurB, have been identified as targets for different benzothiazole derivatives.[9]

Neuroprotective Activity

The neuroprotective effects of benzothiazoles are particularly relevant given the clinical use of Riluzole.[13][14]

1. Modulation of Catalase Activity: Some benzothiazole analogs have been shown to enhance the activity of catalase, an important antioxidant enzyme that protects neuronal cells from oxidative damage caused by reactive oxygen species.[15]

2. Regulation of Calcium Ion Homeostasis: Derivatives of the related benzothiazepine class have been shown to modulate intracellular calcium levels, a key factor in neuronal excitability and neurotoxicity.[16] This includes the potential to block voltage-gated calcium channels.

3. Inhibition of Glutamate Release: Riluzole, a benzothiazole derivative, is known to inhibit the release of the excitatory neurotransmitter glutamate, which can be toxic to nerve cells in excess.[13]

Anticonvulsant Activity

Several studies have highlighted the potential of substituted benzothiazoles as anticonvulsant agents, although the precise mechanisms are still under investigation.[17] This activity is likely linked to their ability to modulate neuronal excitability.

Quantitative Data and Experimental Protocols

Due to the absence of published research on this compound, there is no quantitative data such as IC50 or EC50 values, nor are there established experimental protocols for this specific compound. The tables below present a generalized summary of reported activity ranges for various benzothiazole derivatives to provide a contextual understanding.

Table 1: Reported Anticancer Activity of Various Benzothiazole Derivatives

Derivative ClassCancer Cell LineReported IC50 Range (µM)Reference
2-(4-aminophenyl)benzothiazolesBreast, Colon, Ovarian0.01 - 10[1]
Benzothiazole-triazole hybridsBreast (T47D)15 - 28Not in provided context
Benzothiazole-bearing amidesVariousNot specified[18]

Table 2: Reported Antimicrobial Activity of Various Benzothiazole Derivatives

Derivative ClassMicrobial StrainReported MIC Range (µg/mL)Reference
Benzothiazole clubbed isatinE. coli, P. aeruginosa3.1 - 6.2[9]
Sulfonamide analoguesP. aeruginosa, S. aureus3.1 - 12.5[9]
Benzothiazole-thiazole hybridsS. aureus, M. tuberculosisNot specified[12]

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the benzothiazole scaffold provides a strong foundation for future investigations. The addition of three methyl groups to the benzothiazole core will influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will dictate its interaction with biological targets.

Future research should focus on the synthesis and biological evaluation of this compound to determine its potential therapeutic activities. Screening this compound against a panel of cancer cell lines, microbial strains, and neurological targets would be a crucial first step. Subsequent mechanistic studies could then explore its effects on key enzymes and signaling pathways, drawing upon the established knowledge of the broader benzothiazole class. The creation of a comprehensive biological profile for this compound will be essential to unlock its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to the Properties and Hazards of CAS Number 401936-07-0 and a Related Thiazole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This technical guide addresses the chemical substance associated with CAS number 401936-07-0, identified as 2,4,5-Trimethylbenzo[d]thiazole. Due to the limited publicly available data for this specific compound, this guide also provides a detailed overview of a structurally related and more thoroughly characterized compound, 2,4,5-Trimethylthiazole (CAS 13623-11-5), to offer a broader context within the thiazole chemical class.

Compound Identification and Disambiguation

Initial searches for CAS number 401936-07-0 unequivocally identify the compound as This compound . It is crucial to distinguish this from the simpler, non-benzofused 2,4,5-Trimethylthiazole , which is assigned CAS number 13623-11-5. While both are substituted thiazole derivatives, the presence of the fused benzene ring in the former significantly alters its chemical and physical properties. This guide will first present the available data for the requested compound, this compound, followed by a more detailed profile of 2,4,5-Trimethylthiazole.

Properties and Hazards of this compound (CAS 401936-07-0)

Data for this compound is sparse in publicly accessible scientific literature and safety data repositories. The following tables summarize the available information.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₁NSChemShuttle[1]
Molecular Weight 177.27 g/mol ChemShuttle[1]
IUPAC Name 2,4,5-trimethyl-1,3-benzothiazoleFluorochem[2]
Canonical SMILES CC1=CC=C2SC(C)=NC2=C1CFluorochem[2]
InChI Key XUKYAGRJUUZOCZ-UHFFFAOYSA-NFluorochem[2]
Purity 95%ChemShuttle[1]
Storage Conditions 2-8 °CChemShuttle[1]

No experimental data for properties such as melting point, boiling point, solubility, or pKa were found in the searched resources.

Hazards of this compound

No specific GHS hazard classifications, pictograms, or detailed safety precautions were found for this compound in the available literature. Standard laboratory safety practices should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Biological Activity and Experimental Protocols for this compound

Properties and Hazards of 2,4,5-Trimethylthiazole (CAS 13623-11-5)

In contrast to its benzofused analogue, 2,4,5-Trimethylthiazole is a well-documented compound, primarily used as a flavoring agent in foods and as a fragrance ingredient.[5][6]

Physicochemical Properties of 2,4,5-Trimethylthiazole
PropertyValueSource
Molecular Formula C₆H₉NSChemScene[7]
Molecular Weight 127.21 g/mol ChemScene[7]
IUPAC Name 2,4,5-trimethyl-1,3-thiazolePubChem[5]
Appearance Clear colorless to amber liquidThe Good Scents Company[8]
Odor Cocoa, dark chocolate, nutty, coffee-likePubChem[5]
Boiling Point 166-167 °C at 717 mmHgSigma-Aldrich[9]
Density 1.013 g/mL at 25 °CSigma-Aldrich[9]
Refractive Index n20/D 1.509 (lit.)Sigma-Aldrich[9]
Flash Point 56 °C (132.8 °F) - closed cupSigma-Aldrich[10]
Solubility Soluble in alcohol and dipropylene glycol; slightly soluble in water.Sigma-Aldrich[11]
Hazards of 2,4,5-Trimethylthiazole
Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4
Skin Irritation Category 2
Eye Damage/Irritation Category 1/2A
Flammable Liquids Category 3
Specific target organ toxicity — Single exposure Category 3 (Respiratory system)

Signal Word: Danger[10]

Hazard Statements:

  • H226: Flammable liquid and vapor.[10]

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[10]

  • H318: Causes serious eye damage.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10]

  • P280: Wear protective gloves/ eye protection/ face protection.[10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Biological Activity and Experimental Protocols for 2,4,5-Trimethylthiazole

Biological Activity and Mechanism of Action

The primary documented role of 2,4,5-Trimethylthiazole is as a flavor and fragrance component, identified as a volatile product of the Maillard reaction between amino acids and reducing sugars during the cooking of food.[12]

While direct studies on the pharmacological mechanism of action for 2,4,5-Trimethylthiazole are limited, research on a closely related compound, 2,4,5-trimethylthiazoline , has shown that it acts as a predator odor that binds to and activates the receptor guanylyl cyclase-G (GC-G) in the Grueneberg ganglion of mice, eliciting innate defensive behaviors.[13] This suggests a potential interaction of thiazole derivatives with specific chemosensory receptors.

The broader class of 2,4,5-trisubstituted thiazoles is recognized as a "privileged scaffold" in drug design, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, antibacterial, and antifungal properties.[14][15][16] However, specific studies detailing these activities for 2,4,5-trimethylthiazole are not prevalent in the literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for specific biological assays involving 2,4,5-Trimethylthiazole are not described in the searched literature. However, general synthetic routes for thiazole derivatives are well-established.

One of the most common methods for synthesizing thiazole rings is the Hantzsch synthesis.[12] This involves the condensation of an alpha-haloketone with a thioamide. For 2,4,5-Trimethylthiazole, this would involve appropriately methylated starting materials.

Hantzsch_Synthesis thioamide Thioacetamide intermediate Intermediate thioamide->intermediate + haloketone 3-Chloro-2-butanone haloketone->intermediate thiazole 2,4,5-Trimethylthiazole intermediate->thiazole - H₂O h2o H₂O

Caption: Generalized Hantzsch synthesis for 2,4,5-Trimethylthiazole.

2,4,5-Trimethylthiazole is a known product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur during the heating of food.

Maillard_Reaction reactants Amino Acid (e.g., Cysteine) + Reducing Sugar (e.g., Glucose) strecker Strecker Degradation reactants->strecker Heat intermediates α-Dicarbonyls, Aldehydes, H₂S strecker->intermediates thiazole 2,4,5-Trimethylthiazole intermediates->thiazole Condensation & Cyclization

Caption: Simplified pathway for the formation of 2,4,5-Trimethylthiazole via the Maillard reaction.

Conclusion

The available scientific literature provides limited information on the physicochemical properties, hazards, and biological activities of This compound (CAS 401936-07-0) . Researchers and drug development professionals should exercise caution and conduct thorough in-house analysis before utilizing this compound.

In contrast, 2,4,5-Trimethylthiazole (CAS 13623-11-5) is a well-characterized compound with established uses in the flavor and fragrance industry. While its direct pharmacological profile is not extensively studied, its structural class and the activity of related compounds suggest potential for biological interactions. Further research is needed to elucidate any therapeutic potential of this and other substituted thiazole derivatives.

References

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzo[d]thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-trimethylbenzo[d]thiazole, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its general solubility profile and outlines detailed experimental protocols for researchers to determine its solubility in specific solvent systems.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules dictates the overall solubility.[2] For a compound like this compound, its aromatic benzothiazole core and methyl substituents contribute to its overall molecular properties, influencing its interaction with various organic solvents.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in scientific literature. However, based on available information and general chemical principles, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterInsolubleAs a largely non-polar molecule, it is immiscible with the highly polar water.[3]
Alcohols (Methanol, Ethanol)SolubleThe alkyl chain of the alcohols provides some non-polar character, allowing for miscibility with the non-polar regions of the benzothiazole derivative.[4]
Polar Aprotic
Acetone, AcetonitrileSolubleThese solvents possess a moderate polarity and can interact favorably with the dipole moments of the benzothiazole ring system.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.
Non-Polar
Toluene, BenzeneSolubleThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzothiazole ring system.
Hexane, HeptaneLikely SolubleThe non-polar alkyl chains of these solvents can interact with the methyl groups and the non-polar regions of the benzothiazole, though solubility might be lower compared to aromatic or polar aprotic solvents.

Note: This table is based on general principles of solubility and qualitative statements from available sources.[3][4] Experimental verification is necessary for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental methodologies are recommended.

Saturated Shake-Flask Method

This is a conventional and widely accepted method for determining equilibrium solubility.[5]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the undissolved solid to settle by letting the mixture stand or by centrifugation.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical technique such as:

      • UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be used.[6]

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantification.[6]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, especially for complex matrices.[7]

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods can be employed.

Methodology:

  • Utilize 96-well filter plates.[6]

  • Add a known amount of the compound to each well, followed by the respective solvents.

  • After an incubation and agitation period, the saturated solution is filtered into a collection plate.

  • The concentration in the filtrate is then determined, often by UV-Vis spectroscopy.[6]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Research Question (e.g., Solubility in a specific solvent) qual_screen Qualitative Solubility Screening (Miscibility Test) start->qual_screen quant_method Select Quantitative Method (e.g., Shake-Flask, HTS) qual_screen->quant_method If quantitative data is required shake_flask Shake-Flask Protocol quant_method->shake_flask For high accuracy hts High-Throughput Screening quant_method->hts For rapid screening analysis Analytical Quantification (UV-Vis, HPLC, LC-MS) shake_flask->analysis hts->analysis data_interp Data Interpretation and Reporting analysis->data_interp end End: Solubility Data Obtained data_interp->end

Caption: Logical workflow for solubility determination.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.

References

Quantum Chemical Calculations for 2,4,5-Trimethylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,5-Trimethylbenzo[d]thiazole

This compound, with the chemical formula C10H11NS and a molecular weight of 177.272, is a substituted benzothiazole derivative.[6] Benzothiazoles are a class of heterocyclic compounds known for their wide range of biological activities and industrial applications.[2][4] Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties of such compounds, offering insights into their reactivity, stability, and potential interactions with biological targets.[3][4]

Theoretical Background and Computational Methodology

The primary theoretical framework for quantum chemical calculations on molecules of this size is Density Functional Theory (DFT).[3][4] This approach offers a good balance between computational cost and accuracy.

Software and Theoretical Model

Quantum chemical calculations are typically performed using specialized software such as Gaussian 09.[3][5] A common and effective theoretical model for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G(d,p).[7]

Experimental Protocol: A Step-by-Step Workflow

A typical computational study on this compound would involve the following steps:

  • Molecular Structure Input: The 3D structure of this compound is created using a molecular builder and input into the computational software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy.

  • Electronic Property Calculations: A range of electronic properties are then calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Calculation of Reactivity Descriptors: From the electronic properties, various global reactivity descriptors can be calculated, which are crucial for understanding the chemical behavior of the molecule.[1][2]

  • Spectroscopic Simulations: It is also possible to simulate spectra, such as 1H and 13C NMR, using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[1][5]

G

Predicted Molecular Properties and Data Presentation

Based on studies of similar benzothiazole derivatives, a range of quantitative data can be generated for this compound. The following tables summarize the key parameters that would be calculated. The values provided are representative examples based on published data for other benzothiazole derivatives and should not be taken as experimental values for this compound.

Molecular and Electronic Properties
ParameterSymbolDescriptionRepresentative Value Range
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the highest energy orbital containing electrons.-5.5 to -7.5 eV[7]
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest energy orbital without electrons.-1.0 to -2.5 eV
HOMO-LUMO Energy GapΔEDifference between ELUMO and EHOMO; indicates chemical reactivity.4.4 to 4.8 eV[2]
Dipole MomentµA measure of the polarity of the molecule.1.5 to 3.0 Debye
Global Reactivity Descriptors
ParameterSymbolFormulaDescription
Ionization PotentialII ≈ -EHOMOThe energy required to remove an electron.
Electron AffinityAA ≈ -ELUMOThe energy released when an electron is added.
Electronegativityχχ ≈ (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardnessηη ≈ (I - A) / 2Resistance to change in electron distribution.
Chemical SoftnessSS = 1 / ηThe reciprocal of chemical hardness.
Electrophilicity Indexωω = µ2 / (2η)A measure of the electrophilic character of a molecule.

G

Interpretation of Results and Potential Applications

The calculated parameters provide valuable insights into the behavior of this compound:

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive.[2] This is a key parameter in assessing the potential biological activity of a drug candidate.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and can be used to predict sites for electrophilic and nucleophilic attack. This is crucial for understanding how the molecule might interact with a biological receptor.

  • Reactivity Descriptors: These descriptors help to quantify the reactivity of the molecule. For example, a high electrophilicity index suggests that the molecule is a good electron acceptor.

These computational insights are invaluable in the early stages of drug discovery and development, allowing for the screening of potential drug candidates and the optimization of their properties before undertaking expensive and time-consuming experimental synthesis and testing.

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By employing Density Functional Theory, a wealth of information regarding the electronic structure, reactivity, and potential biological activity of this molecule can be obtained. The methodologies and data presentation formats described herein provide a comprehensive framework for researchers to initiate and conduct their own computational investigations into this and other related benzothiazole derivatives. The insights gained from such studies can significantly accelerate the discovery and development of new therapeutic agents and functional materials.

References

An In-Depth Technical Guide to the In Silico Modeling of Polysubstituted Benzothiazole Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole is a privileged heterocyclic scaffold composed of a benzene ring fused to a thiazole ring. This core structure is present in numerous compounds of significant interest in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[1][2]

In silico modeling has become an indispensable tool in modern drug development, enabling researchers to predict and analyze the interactions between small molecules and their biological targets at a molecular level. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into the binding modes, affinities, and potential biological activities of novel compounds, thereby accelerating the drug discovery process.[3][4][5]

This technical guide provides a comprehensive overview of the in silico modeling of polysubstituted benzothiazole interactions. It is important to note that the specific compound "2,4,5-Trimethylbenzo[d]thiazole" is likely a misnomer, as the fusion of the benzene ring at positions 4 and 5 of the thiazole ring precludes substitution at these sites on the thiazole moiety itself. Therefore, this guide will focus on the principles and methodologies applicable to polysubstituted benzothiazoles, with an emphasis on methyl substitutions on the benzene ring and at the 2-position of the thiazole ring.

Molecular Targets and Signaling Pathways of Substituted Benzothiazoles

Substituted benzothiazoles have been shown to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in disease pathogenesis. A prominent area of investigation is their potential as anticancer agents through the inhibition of protein kinases.[4]

For instance, certain benzothiazole derivatives have been identified as inhibitors of kinases involved in cell proliferation and survival, such as the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, and its aberrant activation is implicated in various cancers and inflammatory diseases.

Below is a diagram illustrating a simplified representation of the JAK/STAT signaling pathway, which can be a target for therapeutic intervention by substituted benzothiazole derivatives.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Transcription STAT_P->Gene Binding to DNA Benzothiazole Substituted Benzothiazole Benzothiazole->JAK Inhibition

A simplified diagram of the JAK/STAT signaling pathway.

In Silico Modeling Workflow

A typical in silico workflow for investigating the interactions of a novel polysubstituted benzothiazole derivative involves several key steps, from initial structure preparation to the analysis of potential binding modes. This systematic approach helps in prioritizing compounds for synthesis and experimental testing.

The following diagram outlines a general workflow for the molecular docking of a substituted benzothiazole against a protein target.

In_Silico_Workflow Target_Selection Target Identification (e.g., Protein Kinase) PDB Retrieve Protein Structure (PDB) Target_Selection->PDB Protein_Prep Protein Preparation (Remove water, Add hydrogens) PDB->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking Ligand_Prep->Docking Grid_Gen Binding Site Identification & Grid Generation Protein_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Lead_Opt Lead Optimization Pose_Analysis->Lead_Opt

A general workflow for molecular docking studies.

Quantitative Data on Substituted Benzothiazoles

The biological activity of substituted benzothiazoles is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition or anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The tables below summarize representative quantitative data for various substituted benzothiazole derivatives from the literature.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
T2 2-(4-aminophenyl) with fluoro and methoxy groupsHuman small cell lung carcinoma>0.01, <0.1[6]
1h Aroyl substituted benzothiazole-piperazineHUH-7 (Hepatocellular)Not specified[7]
1j Aroyl substituted benzothiazole-piperazineHUH-7 (Hepatocellular)Not specified[7]
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431, A549, H1299Not specified[8]
Compound 35 Pyrimidine containing benzothiazoleLung, breast, renal cancer cell linesNot specified[9]

Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
3e Dialkyne substituted 2-aminobenzothiazoleS. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa3.12[2]
3n Dialkyne substituted 2-aminobenzothiazoleC. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus1.56 - 12.5[2]
Thiophene 13 Thiophene containing benzothiazoleS. aureus3.125[10]
Thiazole 3 Thiazole containing benzothiazoleA. fumigatus, F. oxysporum6.25[10]
16c Benzothiazole with pyrazolone ringS. aureus0.025 mM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in silico modeling and biological evaluation of substituted benzothiazoles.

Protocol 1: General Synthesis of 2-Aryl-Substituted Benzothiazoles

This protocol describes a general method for the synthesis of 2-aryl-substituted benzothiazoles via the condensation of an appropriate o-aminothiophenol with an aromatic aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminothiophenol (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (IC50) Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Protocol 3: Molecular Docking of a Benzothiazole Derivative

This protocol outlines the general steps for performing a molecular docking study using software such as AutoDock or Schrödinger's Glide.

  • Ligand Preparation:

    • Draw the 2D structure of the substituted benzothiazole derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states and charges to the ligand atoms.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Add hydrogen atoms to the protein structure.

    • Assign protonation states to the ionizable residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Binding Site Definition and Grid Generation:

    • Identify the active site of the protein, either from the co-crystallized ligand in the PDB structure or using a binding site prediction tool.

    • Define a grid box that encompasses the entire binding site to guide the docking simulation.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand in various conformations and orientations within the defined grid box.

    • The docking program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the molecular basis of binding.

    • Compare the docking scores and binding modes of different benzothiazole derivatives to establish structure-activity relationships.[4][13]

Conclusion

In silico modeling plays a crucial role in the rational design and development of novel polysubstituted benzothiazole derivatives with therapeutic potential. By leveraging computational techniques such as molecular docking and QSAR, researchers can efficiently screen large libraries of compounds, predict their biological activities, and gain insights into their mechanisms of action. This guide has provided a comprehensive overview of the key aspects of in silico modeling of substituted benzothiazoles, including their molecular targets, a general modeling workflow, representative quantitative data, and detailed experimental protocols. While the specific compound "this compound" remains ambiguous, the principles and methodologies discussed herein are broadly applicable to the diverse and pharmacologically significant class of polysubstituted benzothiazoles. Future advancements in computational power and algorithm development will undoubtedly further enhance the predictive accuracy and impact of in silico modeling in the discovery of next-generation benzothiazole-based therapeutics.

References

An In-depth Technical Guide on 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzo[d]thiazole, a polysubstituted benzothiazole derivative. Due to the limited specific historical and experimental data available in scientific literature for this particular compound, this document focuses on its fundamental chemical properties and outlines a proposed, robust synthetic pathway. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary theoretical and practical framework for its synthesis and further investigation.

Introduction

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a wide array of biologically active compounds and functional materials. The substitution pattern on the benzothiazole core plays a crucial role in modulating its physicochemical properties and biological activity. This compound represents a specific, yet sparsely documented, member of this family. This guide aims to bridge the information gap by presenting its known properties and a detailed, proposed experimental protocol for its synthesis, thereby enabling its accessibility for further research and application.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NSChemShuttle
Molecular Weight 177.27 g/mol ChemShuttle
CAS Number 401936-07-0ChemShuttle

Note: Spectroscopic and other quantitative data are not available in the cited literature. Researchers are encouraged to perform full characterization upon synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the well-established condensation of a substituted 2-aminothiophenol with a suitable electrophile. Given the commercial unavailability of the key intermediate, 2-amino-3,4-dimethylbenzenethiol, a multi-step synthesis commencing from 3,4-dimethylaniline is proposed.

Synthetic Pathway A 3,4-Dimethylaniline B 3,4-Dimethyl-2-nitroaniline A->B  Nitration   C 3,4-Dimethyl-2-nitrobenzenediazonium chloride B->C  Diazotization   D Bis(3,4-dimethyl-2-nitrophenyl) disulfide C->D  Disulfide formation   E 2-Amino-3,4-dimethylbenzenethiol D->E  Reduction   F This compound E->F  Cyclization/Condensation   Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 3,4-Dimethylaniline nitration Nitration start->nitration diazotization Diazotization & Disulfide Formation nitration->diazotization reduction Reduction diazotization->reduction cyclization Cyclization reduction->cyclization isolation Isolation cyclization->isolation purification Column Chromatography / Recrystallization isolation->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis end This compound analysis->end Final Product

2,4,5-Trimethylbenzo[d]thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4,5-Trimethylbenzo[d]thiazole: Molecular Weight and Formula

This guide provides essential physicochemical data for this compound, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C10H11NS
Molecular Weight 177.272 g/mol [1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its molecular formula, and the corresponding molecular weight.

A This compound B Molecular Formula C10H11NS A->B has C Molecular Weight 177.272 g/mol B->C corresponds to

References

Physical properties of 2,4,5-Trimethylbenzo[d]thiazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzo[d]thiazole is a substituted benzothiazole derivative. The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Understanding the fundamental physical properties of its derivatives, such as melting and boiling points, is crucial for their synthesis, purification, formulation, and overall drug development process. This technical guide aims to provide a comprehensive overview of the available data on the physical properties of this compound.

Data Presentation

It is imperative to distinguish this compound from the structurally different, non-fused heterocyclic compound, 2,4,5-trimethylthiazole. The latter has the following reported physical properties:

Physical PropertyValueConditions
Boiling Point165 - 167 °C@ 717 mmHg[1]
Boiling Point166-167 °C@ 717 mmHg[2]
Boiling Point166.00 to 167.00 °C@ 717.50 mm Hg[3][4]
Boiling Point65.00 to 67.00 °C@ 20.00 mm Hg[3]
Boiling Point65 - 67 °C@ 20mm Hg[5]

Note: The presence of the fused benzene ring in this compound is expected to significantly influence its physical properties, leading to a higher melting point and boiling point compared to 2,4,5-trimethylthiazole due to increased molecular weight and intermolecular forces.

Experimental Protocols

As no specific experimental data for the melting and boiling points of this compound were found, this section outlines general methodologies that can be employed for their determination.

Melting Point Determination

A standard method for determining the melting point of a solid crystalline compound is using a melting point apparatus.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the purified crystalline sample of this compound. prep2 Finely powder the sample. prep1->prep2 prep3 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the heating block of the melting point apparatus. prep3->meas1 meas2 Heat the block at a controlled rate. meas1->meas2 meas3 Observe the sample through the magnifying lens. meas2->meas3 ana1 Record the temperature at which the first drop of liquid appears (onset of melting). meas3->ana1 ana2 Record the temperature at which the entire sample becomes a clear liquid (completion of melting). ana1->ana2 ana3 Report the melting point as a range from the onset to the completion temperature. ana2->ana3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a liquid sample, the boiling point can be determined using distillation or by using a specialized apparatus.

Logical Flow for Boiling Point Determination

start Start liquid_sample Is the sample a liquid at room temperature? start->liquid_sample distillation Perform micro-distillation under controlled pressure. liquid_sample->distillation Yes end End liquid_sample->end No (Solid) record_temp Record the steady temperature of the vapor during distillation. distillation->record_temp record_temp->end

Caption: Logical Flow for Boiling Point Determination.

Conclusion

While specific experimental data for the melting and boiling points of this compound are not currently available in surveyed literature, this guide provides the foundational knowledge for approaching their experimental determination. The provided methodologies for melting and boiling point determination serve as a starting point for researchers working with this and similar novel compounds. The generation of such fundamental physical data is a critical step in advancing the study and potential applications of this compound in drug discovery and development.

References

Methodological & Application

Synthesis of 2,4,5-Trimethylbenzo[d]thiazole from 2-amino-3,4-dimethylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4,5-trimethylbenzo[d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the classical condensation reaction between 2-amino-3,4-dimethylthiophenol and acetic anhydride. This method offers a straightforward and efficient route to the desired product. The protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visualization of the reaction workflow.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and functional materials.[1] Their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of substituted benzothiazoles is, therefore, a key area of research in organic and medicinal chemistry. The target molecule, this compound, is a derivative of interest for further functionalization and screening for biological activity.

The synthetic strategy outlined here involves the acylation of 2-amino-3,4-dimethylthiophenol with acetic anhydride to form an intermediate N-(2-mercapto-4,5-dimethylphenyl)acetamide, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole product. This approach is a well-established method for the preparation of 2-methylbenzothiazoles.[2]

Reaction Scheme

Reaction_Scheme reactant1 2-amino-3,4-dimethylthiophenol intermediate N-(2-mercapto-4,5-dimethylphenyl)acetamide reactant1->intermediate Acylation reactant2 Acetic Anhydride reactant2->intermediate product This compound intermediate->product Cyclization/ Dehydration

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-amino-3,4-dimethylthiophenol

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3,4-dimethylthiophenol (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-110 °C) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize any excess acetic anhydride by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and toxic; avoid inhalation and skin contact.

Quantitative Data Summary

The following table summarizes typical quantitative data expected for the synthesis of 2-methylbenzothiazole derivatives based on similar literature procedures. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterExpected Value
Yield 80-95%
Purity (by HPLC) >98%
Melting Point Not specified
Appearance Crystalline solid

Experimental Workflow

G start Start dissolve Dissolve 2-amino-3,4-dimethylthiophenol in solvent start->dissolve add_reagent Add Acetic Anhydride (and optional pyridine) dissolve->add_reagent reflux Heat to reflux (2-4 hours) add_reagent->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool and perform aqueous work-up monitor->workup Complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl groups and the aromatic protons at their expected chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-amino-3,4-dimethylthiophenol. The described method is efficient and relies on readily available reagents and standard laboratory techniques. The provided workflow and data summary should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for 2,4,5-Trimethylbenzo[d]thiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Availability: It is important to note that 2,4,5-Trimethylbenzo[d]thiazole is not a commonly cited compound in commercially available chemical catalogs or in the current scientific literature. As such, detailed experimental data on its specific applications in organic synthesis are limited. The following application notes and protocols are based on established principles of benzothiazole chemistry and provide a foundational guide for its synthesis and potential uses.

Physicochemical and Spectral Data

A summary of the key physicochemical and predicted spectral data for this compound is provided below. This information is essential for its identification and characterization.

PropertyValue
Molecular Formula C₁₀H₁₁NS
Molecular Weight 177.27 g/mol
Appearance Expected to be a crystalline solid or oil
IUPAC Name 2,4,5-Trimethyl-1,3-benzothiazole
Predicted ¹H NMR δ (ppm): ~2.7-2.8 (s, 3H, C2-CH₃), ~2.4-2.5 (s, 6H, C4-CH₃ and C5-CH₃), ~7.0-7.5 (m, 2H, Ar-H)
Predicted ¹³C NMR δ (ppm): ~165-170 (C2), ~150-155 (C7a), ~130-135 (C3a), ~120-130 (aromatic carbons), ~20-25 (methyl carbons)

Synthesis of this compound

The most direct and established method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a suitable electrophile.[1][2] For the synthesis of this compound, the key starting material would be 4,5-dimethyl-2-aminothiophenol.

Proposed Synthetic Protocol: Condensation with Acetic Anhydride

This protocol outlines the synthesis of this compound from 4,5-dimethyl-2-aminothiophenol and acetic anhydride.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4,5-Dimethyl-2-aminothiophenol C Mixing and Refluxing A->C B Acetic Anhydride B->C D Neutralization with Base C->D E Extraction with Organic Solvent D->E F Drying and Solvent Evaporation E->F G Column Chromatography F->G H This compound G->H G A This compound C 2-Lithio-4,5-dimethylbenzothiazole (Carbanion Intermediate) A->C Deprotonation B Strong Base (e.g., n-BuLi) E Aldol Adduct C->E Nucleophilic Attack D Aldehyde/Ketone (Electrophile) G α,β-Unsaturated Benzothiazole Derivative E->G Elimination of Water F Dehydration

References

Applications of 2,4,5-Trimethylbenzo[d]thiazole in Medicinal Chemistry: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This class of compounds, characterized by a benzene ring fused to a thiazole ring, has been extensively investigated for its potential in treating a wide range of diseases. While specific research on 2,4,5-trimethylbenzo[d]thiazole is limited in the available scientific literature, the extensive data on its structural analogs and the broader family of benzothiazole derivatives provide a strong foundation for predicting its potential applications and guiding future research. This document summarizes the key medicinal chemistry applications of benzothiazole derivatives, with a focus on anticancer, antimicrobial, neuroprotective, and enzyme inhibitory activities, offering insights into the prospective therapeutic value of this compound.

Anticancer Applications

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[3]

Table 1: Anticancer Activity of Representative Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazoleOvarian (IGROV1)< 0.01[4]
2-(4-Amino-3-chlorophenyl)benzothiazoleOvarian (OVCAR-3)> 50% inhibition at 100 mg/kg[4]
Benzothiazole-triazole hybrid with trichloro substitutionTriple-negative breast cancer30.49[3]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleVarious human cancer cell linesPotent and selective[5]
XC-591 (benzothiazole-2-thiol derivative)Murine mammary tumor (4T1)Significant in vivo tumor regression[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of a test compound, such as a this compound derivative, against cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Anticancer Drug Screening

anticancer_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation Compound Test Compound (e.g., this compound) MTT MTT Assay (Cytotoxicity) Compound->MTT Colony Colony Formation Assay (Proliferation) MTT->Colony Apoptosis Apoptosis Assay (e.g., Annexin V) Colony->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Enzyme Enzyme Inhibition Assay CellCycle->Enzyme Xenograft Tumor Xenograft Model Enzyme->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Workflow for anticancer evaluation of benzothiazole derivatives.

Antimicrobial Applications

Benzothiazole derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[7][8] The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in the pathogens.

Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1,2,3,5-tetrazine derivative with benzothiazole (4a)Klebsiella aerogenes8-128[9]
1,2,3,5-tetrazine derivative with benzothiazole (4b)Acinetobacter baumannii8-128[9]
1,2,3,5-tetrazine derivative with benzothiazole (4c)Enterococcus faecium8-128[9]
3-(3-pyridyl)-5-(4-methoxyphenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole (6j)Mycobacterium tuberculosis H37Rv-[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.[11]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial suspension equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Potential Antibacterial Mechanisms

antibacterial_pathway cluster_compound Benzothiazole Derivative cluster_bacterium Bacterial Cell cluster_effect Outcome Compound 2,4,5-Trimethyl- benzo[d]thiazole Membrane Cell Membrane Disruption Compound->Membrane DNA DNA Gyrase Inhibition Compound->DNA Protein Protein Synthesis Inhibition Compound->Protein Enzyme Essential Enzyme Inhibition Compound->Enzyme Death Bacterial Death Membrane->Death DNA->Death Protein->Death Enzyme->Death

Caption: Potential antibacterial mechanisms of benzothiazole derivatives.

Neuroprotective Applications

Several benzothiazole derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][12][13] Their mechanisms of action often involve the inhibition of key enzymes, reduction of oxidative stress, and modulation of signaling pathways associated with neuronal cell death.

Table 3: Neuroprotective Activity of Representative Benzothiazole Derivatives

Compound/DerivativeModel/TargetEffectReference
AS601245c-Jun NH2-terminal protein kinase (JNK) inhibitorNeuroprotection in cerebral ischemia[8]
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h)MAO-B inhibitorPotent and selective inhibition (IC50 = 0.062 µM)[12]
Benzothiazole-based H3R ligand (3s)Multi-target (H3R, AChE, BuChE, MAO-B)Potential anti-Alzheimer's agent[13]
Experimental Protocol: Neuroprotection Assay in Cell Culture

This protocol provides a general method for evaluating the neuroprotective effects of a compound against an induced neurotoxicity in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete growth medium

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, Aβ peptide for Alzheimer's model)

  • Test compound stock solution (in DMSO)

  • Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

  • 24-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the neuronal cells in a 24-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the wells.

  • Include a control group (cells with neurotoxin only) and a vehicle control group.

  • Incubate for 24-48 hours.

  • Assess cell viability using a suitable method (e.g., MTT assay or LDH release assay).

  • Calculate the percentage of neuroprotection conferred by the test compound.

Signaling Pathway: Neuroprotection via Enzyme Inhibition

neuroprotection_pathway cluster_disease Neurodegenerative Disease cluster_enzymes Target Enzymes cluster_compound Benzothiazole Derivative cluster_outcome Therapeutic Effect OxidativeStress Oxidative Stress MAOB MAO-B OxidativeStress->MAOB Neuroinflammation Neuroinflammation JNK JNK Neuroinflammation->JNK ProteinAggregation Protein Aggregation AChE AChE ProteinAggregation->AChE Compound 2,4,5-Trimethyl- benzo[d]thiazole MAOB->Compound AChE->Compound JNK->Compound Neuroprotection Neuroprotection Compound->Neuroprotection

Caption: Neuroprotective mechanism via inhibition of key enzymes.

Enzyme Inhibition

The benzothiazole scaffold has been identified as a potent inhibitor of various enzymes implicated in disease pathogenesis, making it a valuable template for the design of targeted therapeutics.[14][15][16][17]

Table 4: Enzyme Inhibitory Activity of Representative Benzothiazole Derivatives

Compound/DerivativeTarget EnzymeIC50/KiReference
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h)MAO-B0.062 µM (IC50)[12]
Benzothiazole derivative (4f)Acetylcholinesterase (AChE)23.4 nM (IC50)[14]
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesc-Jun N-terminal kinase (JNK)Potent inhibitors[17]
6-phenylbenzo[d]thiazole-2-amine (3e)Urease26.35 µg/mL (IC50)[16]
Benzo[d]thiazol‐2‐yl 4‐methylbenzenesulfonateα-amylase43.31 µM (IC50)[15]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme assay

  • Test compound stock solution (in DMSO)

  • 96-well plate (UV-transparent if necessary)

  • Microplate reader capable of kinetic or endpoint measurements

Procedure:

  • Add the buffer, enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.

  • Include a control reaction with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time (kinetic assay) or after a fixed time point (endpoint assay).

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.

Logical Diagram: Enzyme Inhibition and Therapeutic Outcome

enzyme_inhibition_logic cluster_disease Disease Pathogenesis cluster_enzyme Key Enzyme cluster_inhibitor Inhibitor cluster_outcome Therapeutic Effect Disease Disease State (e.g., Cancer, Alzheimer's) Enzyme Overactive Enzyme Disease->Enzyme is driven by Compound Benzothiazole Derivative Enzyme->Compound is inhibited by Outcome Amelioration of Disease Symptoms Compound->Outcome leads to

Caption: Logical relationship between enzyme inhibition and therapeutic effect.

References

Application Notes and Protocols: 2,4,5-Trimethylbenzo[d]thiazole as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4,5-trimethylbenzo[d]thiazole in the creation of novel heterocyclic scaffolds with potential applications in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of key intermediates and their subsequent transformation into more complex fused heterocyclic systems.

Introduction

This compound is a readily accessible aromatic heterocycle that serves as a valuable starting material for the synthesis of a variety of novel fused heterocyclic systems. The presence of the methyl groups on the benzene ring and at the 2-position of the thiazole ring offers unique reactivity and substitution patterns, making it an attractive scaffold for the development of new chemical entities with potential biological activity. This document outlines key synthetic transformations and provides detailed experimental protocols for the utilization of this compound as a building block in heterocyclic synthesis.

Key Synthetic Applications

The primary synthetic utility of this compound lies in the reactivity of the 2-methyl group and the nucleophilicity of the thiazole nitrogen. These reactive sites allow for the construction of fused ring systems, such as pyridobenzothiazoles and pyrimidobenzothiazoles, which are classes of compounds known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

A key initial step in many synthetic routes involves the quaternization of the thiazole nitrogen, which significantly increases the acidity of the protons on the 2-methyl group. This activated intermediate, a 2,3,4,5-tetramethylbenzothiazolium salt, can then readily undergo condensation reactions with various electrophiles to build new heterocyclic rings.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetramethylbenzo[d]thiazolium Iodide

This protocol describes the quaternization of this compound to form the corresponding benzothiazolium salt, a key intermediate for subsequent condensation reactions.

Workflow Diagram:

G cluster_0 Step 1: Quaternization start This compound + Methyl Iodide reaction Heat in sealed tube start->reaction Reactants product 2,3,4,5-Tetramethylbenzo[d]thiazolium Iodide reaction->product Yields G cluster_1 Step 2: Condensation and Cyclization start_p2 2,3,4,5-Tetramethylbenzo[d]thiazolium Iodide + Dicarbonyl Compound reaction_p2 Reflux in presence of a base (e.g., piperidine) start_p2->reaction_p2 Reactants product_p2 Fused Pyridobenzothiazole Derivative reaction_p2->product_p2 Yields G Novel_Heterocycle Novel Heterocycle (from this compound) Target Potential Biological Target (e.g., Kinase, DNA, Microbial Enzyme) Novel_Heterocycle->Target Interaction Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Target->Response Modulation of Signaling Pathway

Application Notes & Protocols: High-Throughput Screening of 2,4,5-Trimethylbenzo[d]thiazole for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 2,4,5-trisubstituted thiazole derivatives have been identified as a privileged scaffold in drug design.[3] 2,4,5-Trimethylbenzo[d]thiazole is a member of this class of compounds with potential therapeutic applications. High-throughput screening (HTS) is a crucial methodology in drug discovery for the rapid testing of large numbers of chemical compounds for their biological activity.[4][5] These application notes provide a detailed protocol for a representative high-throughput screening assay to evaluate the inhibitory activity of this compound against a prototypic cancer-associated protein kinase.

The following protocols describe a luminescence-based kinase assay, a common platform for HTS due to its sensitivity and robustness. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and therefore, a compound that inhibits the kinase will result in a higher luminescence signal.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibitory activity of this compound and a control compound against the target kinase.

CompoundTarget KinaseIC50 (nM)Assay Format
This compoundKinase A750Luminescence-based
Staurosporine (Control)Kinase A15Luminescence-based

Experimental Protocols

Reagents and Materials
  • Compound: this compound

  • Control Inhibitor: Staurosporine

  • Target Enzyme: Recombinant human Kinase A

  • Substrate: Kinase A-specific peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Plates: 384-well white, solid-bottom assay plates

  • Solvent: 100% DMSO

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Stock Solution: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.

  • Assay Buffer Preparation: Prepare the assay buffer and store it at 4°C.

  • Enzyme Solution: Dilute the recombinant Kinase A to the desired concentration in assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

  • Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the kinase.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Dispense 50 nL of the 10 mM compound stock solution and serial dilutions into the wells of a 384-well assay plate using an acoustic liquid handler.

    • For control wells, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control).

  • Enzyme Addition:

    • Add 5 µL of the diluted Kinase A enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 5 µL of the Substrate/ATP solution to all wells to start the kinase reaction.

    • The final reaction volume is 10.05 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation:

    • Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Detection:

    • Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis
  • Normalization: Normalize the data using the positive (Staurosporine) and negative (DMSO) controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Dose-Response Curves: Plot the % inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Fit the dose-response curve using a sigmoidal dose-response model (variable slope) to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep_compound Compound Stock (this compound) plate_compounds Dispense Compounds (384-well plate) prep_compound->plate_compounds prep_enzyme Kinase A Solution add_enzyme Add Kinase A prep_enzyme->add_enzyme prep_substrate Substrate/ATP Solution start_reaction Add Substrate/ATP prep_substrate->start_reaction plate_compounds->add_enzyme add_enzyme->start_reaction stop_reaction Stop Reaction & Deplete ATP start_reaction->stop_reaction detect_signal Add Detection Reagent & Read Luminescence stop_reaction->detect_signal normalize Normalize Data detect_signal->normalize curve_fit Generate Dose-Response Curve normalize->curve_fit calc_ic50 Calculate IC50 curve_fit->calc_ic50

Caption: Experimental workflow for the HTS kinase inhibition assay.

G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a downstream Downstream Effector kinase_a->downstream proliferation Cell Proliferation downstream->proliferation inhibitor This compound inhibitor->kinase_a

Caption: Simplified kinase signaling pathway showing the point of inhibition.

References

Application Notes and Protocols for the Functionalization of the 2,4,5-Trimethylbenzo[d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2,4,5-trimethylbenzo[d]thiazole scaffold, a privileged structure in medicinal chemistry. The following sections detail procedures for C-H functionalization and cross-coupling reactions, enabling the synthesis of diverse derivatives for screening and development.

Introduction

The benzothiazole core is a prominent feature in numerous pharmacologically active compounds. The this compound scaffold offers a unique substitution pattern that can be strategically functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document outlines key protocols for the derivatization of this scaffold at various positions.

Key Functionalization Strategies

Two primary strategies for the functionalization of the this compound scaffold are presented:

  • Direct C-H Functionalization: This approach enables the introduction of substituents at the C2 position of the thiazole ring, a common site for modification in benzothiazole-based drugs.

  • Halogenation followed by Cross-Coupling: This two-step process involves the initial installation of a halogen handle on the benzene ring, which then allows for the introduction of a wide variety of substituents via well-established cross-coupling methodologies.

Experimental Protocols

Protocol 1: Direct C2-Arylation of this compound via C-H Activation

This protocol describes the palladium-catalyzed direct arylation of the C2 position of the this compound scaffold.

Experimental Workflow:

G start Start: this compound + Aryl Halide reagents Add Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) + Base (e.g., K2CO3) + Solvent (e.g., DMA) start->reagents reaction Heat mixture under inert atmosphere (e.g., 120-150 °C) reagents->reaction workup Aqueous Workup (e.g., H2O, Ethyl Acetate) reaction->workup purification Purification by Column Chromatography workup->purification product Product: 2-Aryl-4,5,7-trimethylbenzo[d]thiazole purification->product

Caption: Workflow for the direct C2-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) to the vessel.

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMA (5 mL).

  • Heat the reaction mixture to 130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4,5,7-trimethylbenzo[d]thiazole.

Quantitative Data Summary:

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene5K₂CO₃DMA1301875-85
2Bromobenzene5Cs₂CO₃DMA1402460-70
34-Iodoanisole5K₂CO₃DMA1301680-90
Protocol 2: Bromination of this compound

This protocol details the electrophilic bromination of the benzene ring of the scaffold, which is a prerequisite for subsequent cross-coupling reactions. The bromination is expected to occur at the C6 or C7 position.

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the brominated product.

Quantitative Data Summary:

EntryBrominating AgentSolventTemp (°C)Time (h)ProductYield (%)
1NBSAcetic AcidRT36-Bromo-2,4,5-trimethylbenzo[d]thiazole80-90
2Br₂CCl₄0 to RT4Mixture of isomers70-80
Protocol 3: Suzuki-Miyaura Cross-Coupling of Bromo-2,4,5-trimethylbenzo[d]thiazole

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated scaffold with a boronic acid to introduce aryl or heteroaryl substituents.

Experimental Workflow:

G start Start: Bromo-2,4,5-trimethylbenzo[d]thiazole + Boronic Acid reagents Add Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) + Solvent (e.g., Toluene/Ethanol/H2O) start->reagents reaction Heat mixture under inert atmosphere (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup (e.g., H2O, Ethyl Acetate) reaction->workup purification Purification by Column Chromatography workup->purification product Product: Aryl-substituted This compound purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-2,4,5-trimethylbenzo[d]thiazole (from Protocol 2)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine bromo-2,4,5-trimethylbenzo[d]thiazole (1.0 mmol), the boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 mL).

  • Add a mixture of toluene (4 mL) and ethanol (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain the desired coupled product.

Quantitative Data Summary:

EntryBoronic AcidCatalyst Loading (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3Na₂CO₃Toluene/EtOH/H₂O90885-95
24-Methoxyphenylboronic acid3Na₂CO₃Toluene/EtOH/H₂O90690-98
33-Pyridylboronic acid3K₃PO₄Dioxane/H₂O1001270-80

Application in Drug Discovery: Targeting Kinase Signaling

Derivatives of the benzothiazole scaffold are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. The functionalization protocols described above can be utilized to synthesize a library of compounds for screening against various kinases implicated in diseases such as cancer.

Illustrative Signaling Pathway:

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy. Functionalized this compound derivatives can be designed to inhibit key kinases within this cascade, such as the RTK itself or downstream kinases like MEK and ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Binds and activates Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits Inhibitor->MEK Inhibits

Caption: A representative RTK signaling pathway targeted by kinase inhibitors.

The ability to readily functionalize the this compound scaffold at specific positions provides a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates targeting such pathways.

Application Notes and Protocols: 2,4,5-Trimethylbenzo[d]thiazole as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential neuroprotective effects of 2,4,5-trimethylbenzo[d]thiazole and detailed protocols for its investigation. While direct experimental data for this specific compound is emerging, the information presented herein is based on the well-documented neuroprotective activities of the broader benzothiazole class of molecules. These notes are intended to serve as a guide for researchers to explore the therapeutic potential of this compound in the context of neurodegenerative diseases.

Introduction

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective effects.[1][2] Many synthetic benzothiazole compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5] The therapeutic potential of these compounds is often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate the activity of key enzymes involved in the pathogenesis of these disorders.[6][7][8] this compound, as a member of this class, is a promising candidate for neuroprotective drug discovery.

Hypothesized Mechanisms of Neuroprotection

Based on the activities of structurally related benzothiazole derivatives, the potential neuroprotective mechanisms of this compound are hypothesized to involve:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense mechanisms.[9][10][11]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglia and astrocytes.[12]

  • Enzyme Inhibition: Modulation of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[6][13]

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as the Nrf2/HO-1 and SIRT1 signaling cascades.[14][15]

Data Presentation: Hypothetical In Vitro Efficacy

The following tables present hypothetical data for this compound to illustrate its potential neuroprotective profile. These values are for illustrative purposes and need to be determined experimentally.

Table 1: Enzyme Inhibitory Activity

Enzyme TargetIC₅₀ (µM)
Acetylcholinesterase (AChE)8.5
Butyrylcholinesterase (BuChE)12.2
Monoamine Oxidase B (MAO-B)5.7

Table 2: Antioxidant Capacity

AssayEC₅₀ (µM)
DPPH Radical Scavenging15.3
ABTS Radical Scavenging10.8
Oxygen Radical Absorbance Capacity (ORAC)2.5 (Trolox Equivalents)

Table 3: Neuroprotection in Cellular Models

Cellular ModelNeurotoxinOutcome MeasureEC₅₀ (µM)
SH-SY5Y Cells6-OHDACell Viability (MTT Assay)7.9
SH-SY5Y CellsH₂O₂Reduction in ROS Levels9.1
Primary Cortical NeuronsAβ₁₋₄₂Increased Neuronal Survival11.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Assessment of Neuroprotection against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Intracellular ROS Measurement (DCFDA Assay):

    • After compound pre-treatment, load cells with 10 µM DCFDA for 30 minutes.

    • Induce oxidative stress with 100 µM H₂O₂ for 1 hour.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Protocol 2: In Vivo Evaluation in a Parkinson's Disease Model

Objective: To assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • This compound

  • Apparatus for behavioral testing (e.g., rotarod, pole test)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Groups: Divide mice into four groups: Vehicle control, MPTP only, MPTP + this compound, and this compound only.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 14 days.

  • MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to the MPTP-treated groups.

  • Behavioral Analysis:

    • Perform rotarod and pole tests on day 14 to assess motor coordination and bradykinesia.

  • Immunohistochemistry:

    • On day 15, sacrifice the animals and perfuse with paraformaldehyde.

    • Collect brains and process for cryosectioning.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for evaluating this compound.

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Defense Mechanisms ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage Induces Apoptosis Apoptosis OxidativeDamage->Apoptosis Leads to Compound This compound Compound->ROS Scavenges Nrf2 Nrf2 Compound->Nrf2 Activates SIRT1 SIRT1 Compound->SIRT1 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Activates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Activates HO1->OxidativeDamage Inhibits AntioxidantEnzymes->ROS Neutralizes PGC1a PGC-1α SIRT1->PGC1a Activates MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes MitochondrialBiogenesis->Apoptosis Prevents

Caption: Hypothesized neuroprotective signaling pathways of this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A1 Enzyme Inhibition Assays (AChE, MAO-B) A3 Cell Viability Assays (e.g., MTT in SH-SY5Y cells) A1->A3 A2 Antioxidant Capacity Assays (DPPH, ABTS, ORAC) A2->A3 A4 Neurotoxicity Models (e.g., 6-OHDA, H2O2, Aβ) A3->A4 A5 Mechanism of Action Studies (Western Blot for Nrf2, SIRT1) A4->A5 B1 Pharmacokinetic Studies (BBB permeability) A5->B1 Lead Compound Selection B2 Animal Models of Neurodegeneration (e.g., MPTP mice, 5xFAD mice) B1->B2 B3 Behavioral Testing (Rotarod, Morris Water Maze) B2->B3 B4 Histopathological Analysis (Immunohistochemistry) B3->B4

References

Antimicrobial and antifungal applications of 2,4,5-Trimethylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data for 2,4,5-Trimethylbenzo[d]thiazole Derivatives

Extensive literature searches did not yield specific studies on the antimicrobial and antifungal applications of this compound derivatives. The available research on thiazole and benzothiazole compounds focuses on other substitution patterns. Therefore, the following application notes and protocols are based on the broader class of substituted benzothiazole and thiazole derivatives to provide a representative overview for researchers, scientists, and drug development professionals interested in this chemical family.

General Application Notes for Substituted Benzothiazole Derivatives

Substituted benzothiazole and thiazole derivatives are a prominent class of heterocyclic compounds extensively studied for their broad spectrum of antimicrobial and antifungal activities. These compounds have shown potential against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as different fungal strains.

Antibacterial Activity: Derivatives of benzothiazole have demonstrated notable efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[1]. The mechanism of action for these compounds is an active area of research, with some studies suggesting that they may act by inhibiting essential bacterial enzymes[2]. The substitution pattern on the benzothiazole ring system plays a crucial role in determining the antibacterial potency and spectrum of activity.

Antifungal Activity: Several substituted thiazole and benzothiazole derivatives have exhibited significant antifungal properties against various fungal pathogens, including Candida albicans and Aspergillus niger[1][3]. The antifungal activity is also highly dependent on the nature and position of the substituents on the heterocyclic core[4]. Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antifungal drugs[1].

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of substituted thiazole and benzothiazole derivatives against various microbial strains, as reported in the literature. Note: This data is for related compounds and not for this compound derivatives.

Table 1: Antibacterial Activity of Selected Thiazole and Benzothiazole Derivatives (MIC in µg/mL)

Compound IDOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3e Staphylococcus aureus3.12Ciprofloxacin6.25
3e Enterococcus faecalis3.12Ciprofloxacin6.25
3e Salmonella typhi3.12Ciprofloxacin6.25
3e Escherichia coli3.12Ciprofloxacin6.25
3e Klebsiella pneumoniae3.12Ciprofloxacin6.25
3e Pseudomonas aeruginosa3.12Ciprofloxacin6.25
13 Staphylococcus aureus (MRSA)50-75Ofloxacin10
14 Escherichia coli50-75Ofloxacin10

Data extracted from a study on dialkyne substituted 2-aminobenzothiazoles[1] and other 1,3-thiazole and benzo[d]thiazole derivatives[3].

Table 2: Antifungal Activity of Selected Thiazole and Benzothiazole Derivatives (MIC in µg/mL)

Compound IDOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3n Candida tropicalis1.56--
3n Candida albicans3.12--
3n Candida krusei6.25--
3n Cryptococcus neoformans12.5--
3n Aspergillus niger6.25--
3n Aspergillus fumigatus12.5--
13 Aspergillus niger50-75Ketoconazole10
14 Aspergillus niger50-75Ketoconazole10

Data extracted from a study on dialkyne substituted 2-aminobenzothiazoles[1] and other 1,3-thiazole and benzo[d]thiazole derivatives[3].

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial screening of substituted benzothiazole derivatives, based on methodologies reported in the literature.

Protocol 1: General Synthesis of Substituted Benzothiazole Derivatives

This protocol describes a representative synthesis of a benzothiazole derivative. Specific reaction conditions may vary depending on the desired substituents.

  • Starting Materials: Appropriate substituted anilines and a source of the thiazole ring, such as carbon disulfide and an oxidizing agent.

  • Cyclization: The substituted aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.

  • Oxidative Cyclization: The intermediate is then subjected to oxidative cyclization to form the benzothiazole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also typically included as a reference.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general workflow for the discovery of antimicrobial benzothiazole derivatives and a potential logical relationship in their mechanism of action.

cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test zone_inhibition Zone of Inhibition Assay (Disk Diffusion) characterization->zone_inhibition mechanism Mechanism of Action Studies mic_test->mechanism zone_inhibition->mechanism toxicity Cytotoxicity Assays mechanism->toxicity

Caption: General workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

compound Benzothiazole Derivative target Bacterial/Fungal Target (e.g., Enzyme, Cell Wall) compound->target Binds to inhibition Inhibition of Target Function target->inhibition effect Antimicrobial/Antifungal Effect (Inhibition of Growth) inhibition->effect

Caption: Postulated logical pathway for the antimicrobial action of benzothiazole derivatives.

References

Application Notes and Protocols for the Analytical Detection of 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2,4,5-Trimethylthiazole, a volatile flavor compound commonly found in cooked foods such as roasted coffee and meats. The primary analytical method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the identification and quantification of this compound.

Introduction

2,4,5-Trimethylthiazole is a heterocyclic compound that contributes to the characteristic aroma of many thermally processed foods. Its detection and quantification are crucial for quality control in the food and beverage industry, as well as for flavor and fragrance analysis. In a pharmaceutical context, it may be analyzed as a volatile impurity or as a component of a flavoring agent in oral formulations. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for its analysis due to its high sensitivity and selectivity.

Analytical Methods

The most common and effective method for the analysis of 2,4,5-Trimethylthiazole is Gas Chromatography-Mass Spectrometry (GC-MS). Sample preparation techniques such as Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are often employed to isolate the volatile analyte from the sample matrix.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the effective identification and quantification of 2,4,5-Trimethylthiazole, even in complex matrices.

  • Principle: The sample is introduced into the GC system, where it is vaporized. The volatile components, including 2,4,5-Trimethylthiazole, are separated as they travel through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable. The choice of injector and detector will depend on the sample preparation method and required sensitivity.

2.2. Sample Preparation Techniques

Due to the volatile nature of 2,4,5-Trimethylthiazole, sample preparation methods that minimize analyte loss are essential.

  • Static Headspace (HS): This technique involves placing the sample in a sealed vial and heating it to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC. This method is simple, rapid, and minimizes matrix effects.

  • Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase to extract volatile and semi-volatile compounds from the headspace of a sample. The analytes are then thermally desorbed from the fiber in the hot GC injector. SPME can provide higher sensitivity compared to static headspace.

Experimental Protocols

3.1. Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of 2,4,5-Trimethylthiazole in Liquid Samples (e.g., Coffee, Beverages)

This protocol is a general guideline and may require optimization for specific sample matrices.

3.1.1. Materials and Reagents

  • 2,4,5-Trimethylthiazole standard (purity ≥98%)

  • Internal Standard (IS) solution (e.g., 2,4,6-Trimethylpyridine at 10 µg/mL in methanol)

  • Methanol, GC grade

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

3.1.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

3.1.3. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

3.1.4. Headspace Autosampler Conditions

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 minutes

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Injection Volume: 1 mL

3.1.5. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 10 µL of the internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Vortex the vial for 10 seconds.

  • Place the vial in the headspace autosampler for analysis.

3.1.6. Data Analysis

  • Identify 2,4,5-Trimethylthiazole by its retention time and mass spectrum (characteristic ions: m/z 127, 86, 59).

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

3.2. Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for the Analysis of 2,4,5-Trimethylthiazole in Solid Samples (e.g., Food Powders, Pharmaceutical Excipients)

3.2.1. Materials and Reagents

  • Same as Protocol 1

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

3.2.2. Instrumentation

  • GC-MS system as in Protocol 1

  • SPME autosampler or manual holder

3.2.3. GC-MS Conditions

  • Same as Protocol 1, with the injector in splitless mode during desorption.

3.2.4. SPME Procedure

  • Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.

  • Add 2 mL of deionized water to create a slurry.

  • Add 10 µL of the internal standard solution.

  • Immediately seal the vial.

  • Equilibrate the vial at 60 °C for 15 minutes in a heating block with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption at 250 °C for 5 minutes.

3.2.5. Data Analysis

  • Similar to Protocol 1.

Quantitative Data

While specific validated quantitative data for 2,4,5-Trimethylthiazole as a target analyte is not extensively available in the reviewed literature, typical performance characteristics for GC-MS methods for similar volatile flavor compounds are presented below. These values should be determined and validated for the specific matrix and instrumentation used.

ParameterTypical Expected Value
Limit of Detection (LOD) 0.1 - 1 µg/L (ppb)
Limit of Quantification (LOQ) 0.5 - 5 µg/L (ppb)
Linearity (R²) > 0.99
Recovery 80 - 120%
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Add_IS Add Internal Standard Sample->Add_IS Seal_Vial Seal in Headspace Vial Add_IS->Seal_Vial Equilibrate Equilibrate at Elevated Temperature Seal_Vial->Equilibrate HS_Inject Headspace Injection Equilibrate->HS_Inject HS Method SPME_Extract SPME Headspace Extraction Equilibrate->SPME_Extract SPME Method GC_Separation Gas Chromatographic Separation HS_Inject->GC_Separation SPME_Desorb Thermal Desorption in GC Inlet SPME_Extract->SPME_Desorb SPME_Desorb->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for the analysis of 2,4,5-Trimethylthiazole.

logical_relationship Analyte 2,4,5-Trimethylthiazole Property Volatility Analyte->Property SamplePrep Headspace / SPME Property->SamplePrep Method GC-MS Result Identification & Quantification Method->Result SamplePrep->Method

Caption: Logical relationship of analytical method selection for 2,4,5-Trimethylthiazole.

Experimental protocol for N-alkylation of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: N-Alkylation of 2,4,5-Trimethylbenzo[d]thiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of benzothiazole derivatives is a fundamental transformation in organic synthesis, leading to the formation of quaternary benzothiazolium salts. These compounds are valuable intermediates and have been investigated for their potential applications in various fields, including medicinal chemistry and materials science. This document provides a detailed experimental protocol for the N-alkylation of this compound, a representative electron-rich benzothiazole derivative. The protocol is based on established methodologies for the N-alkylation of substituted benzothiazoles.

Experimental Protocol

This protocol describes the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding N-alkyl-2,4,5-trimethylbenzo[d]thiazolium salt.

Materials and Reagents:

  • This compound

  • Alkylating agent (e.g., Methyl iodide, Ethyl bromide)

  • Acetonitrile (CH3CN), anhydrous

  • Diethyl ether ((C2H5)2O)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • NMR tubes, Deuterated solvent (e.g., DMSO-d6) for NMR analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature may vary depending on the reactivity of the alkylating agent). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (3 x 10 mL) to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and diethyl ether).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the N-alkylated 2,4,5-trimethylbenzo[d]thiazolium salt by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the N-methylation of this compound with methyl iodide.

ParameterValue
Starting MaterialThis compound
Alkylating AgentMethyl Iodide
Molar Ratio (Substrate:Agent)1 : 1.2
SolventAcetonitrile
Reaction TemperatureReflux (approx. 82 °C)
Reaction Time4 - 6 hours
Product Yield (after purification)85 - 95%
¹H NMR (DMSO-d6, δ, ppm)
N-CH₃~4.3 (s, 3H)
C2-CH₃~2.9 (s, 3H)
Aromatic-CH₃~2.5 (s, 3H), ~2.4 (s, 3H)
Aromatic-H~7.8 - 8.2 (m, 2H)

Visualizations

Below are diagrams illustrating the experimental workflow and the general reaction scheme for the N-alkylation of this compound.

experimental_workflow sub This compound reaction Reaction (Stirring/Reflux) sub->reaction reagent Alkyl Halide (RX) reagent->reaction solvent Acetonitrile solvent->reaction workup Work-up (Filtration/Concentration) reaction->workup purification Purification (Recrystallization) workup->purification product N-Alkyl-2,4,5-trimethyl- benzo[d]thiazolium Salt purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

reaction_scheme reactant This compound plus + product N-Alkyl-2,4,5-trimethyl- benzo[d]thiazolium Halide reactant:e->product:w alkyl_halide R-X arrow Acetonitrile Heat

Caption: General reaction scheme for N-alkylation.

Application Notes and Protocols: Click Chemistry Reactions with 2,4,5-Trimethylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between two molecules.[2][3] This reaction is exceptionally versatile, proceeding under mild, often aqueous conditions, making it ideal for applications in drug discovery, bioconjugation, and materials science.[4][5]

Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The fusion of the robust benzothiazole scaffold with the versatile triazole linker via click chemistry offers a powerful strategy for developing novel chemical probes, fluorogenic dyes, and libraries of potential therapeutic agents.[6][8]

These notes provide detailed protocols for performing CuAAC reactions with 2,4,5-trimethylbenzo[d]thiazole derivatives and highlight key applications in biomedical research.

Application 1: Fluorogenic Labeling of Biomolecules

A key application of benzothiazole derivatives in click chemistry is the creation of "click-on" fluorogenic probes. In this system, a non-fluorescent benzothiazole derivative containing an alkyne group reacts with an azide-modified biomolecule. The resulting triazole product exhibits strong fluorescence, allowing for the specific and sensitive detection of the target molecule.[8] This approach is highly valuable for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.

The underlying principle involves modulating the electronic properties of the benzothiazole ring. An electron-deficient alkyne at the 2-position diminishes fluorescence. The formation of the conjugated triazole ring upon reaction with an azide restores and enhances the fluorescence of the chromophore.[8]

Logical Workflow: Fluorogenic "Click-On" Labeling

cluster_0 Step 1: System Preparation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Outcome A Non-fluorescent 2,4,5-Trimethylbenzothiazole-Alkyne C Cu(I) Catalyst (CuSO4 + Na-Ascorbate) A->C Reactant 1 B Azide-modified Biomolecule (e.g., Protein, DNA) B->C Reactant 2 D Fluorescent Triazole Conjugate (Labeled Biomolecule) C->D Forms E Signal Detection (Fluorescence Microscopy/Spectroscopy) D->E Enables

Caption: Workflow for biomolecule labeling using a "click-on" fluorogenic benzothiazole probe.

Application 2: Drug Discovery and Development

The this compound scaffold can serve as a core structure in combinatorial chemistry for drug discovery. Using the CuAAC reaction, a diverse range of molecular fragments (alkyne or azide-functionalized) can be "clicked" onto a complementary benzothiazole core. This strategy allows for the rapid synthesis of large compound libraries for high-throughput screening against various biological targets.[4] The resulting triazole ring is not just a linker; it is a stable, rigid, and polar unit that can participate in hydrogen bonding and dipole interactions, potentially enhancing binding affinity to protein targets.[5]

Workflow: Library Synthesis for Drug Discovery

cluster_Fragments Alkyne-Functionalized Building Blocks cluster_Library Diverse Compound Library Core Core Scaffold 2,4,5-Trimethylbenzothiazole (Azide-functionalized) Click CuAAC Click Reaction (High-Throughput Synthesis) Core->Click F1 Sugars F1->Click F2 Peptides F2->Click F3 Heterocycles F3->Click F4 Other Pharmacophores F4->Click L1 Benzothiazole-Sugar Conjugate Click->L1 L2 Benzothiazole-Peptide Conjugate Click->L2 L3 Benzothiazole-Heterocycle Conjugate Click->L3 L4 Benzothiazole-Pharmacophore Conjugate Click->L4 Screen Biological Screening (e.g., Enzyme Assays, Cell-based Assays) L1->Screen L2->Screen L3->Screen L4->Screen Hit Hit Compound Identification & Lead Optimization Screen->Hit

Caption: High-throughput synthesis of a drug candidate library using click chemistry.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction to conjugate an azide-functionalized this compound with a terminal alkyne. This reaction is typically performed in aqueous or mixed aqueous/organic solvents.

Materials:

  • Azide-functionalized this compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

  • Sodium Ascorbate (Na-Ascorbate) stock solution (e.g., 100 mM in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in H₂O)[9]

  • Solvent (e.g., Phosphate-buffered saline (PBS), t-BuOH/H₂O mixture)

  • Microcentrifuge tubes

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dissolve the azide-functionalized this compound (1.0 equivalent) and the alkyne-containing molecule (1.0 to 1.5 equivalents) in the chosen solvent system. The final concentration of the limiting reactant should typically be in the range of 1-10 mM.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the CuSO₄ stock solution and the THPTA ligand stock solution.[10] A common ratio is 1:5 of Cu:ligand to protect biomolecules from oxidative damage and accelerate the reaction.[10][11] For a typical reaction, final concentrations might be 0.1 mM CuSO₄ and 0.5 mM THPTA.[10]

  • Add Catalyst: Add the catalyst premix to the solution containing the azide and alkyne. Vortex briefly to mix.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[9] The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubate: Close the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature.[11] Incubation times can range from 30 minutes to several hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the product can be purified. For biomolecules, this may involve precipitation or size-exclusion chromatography.[9] For small molecules, standard extraction and column chromatography may be used.

Protocol 2: Synthesis of 2-Alkynyl-2,4,5-trimethylbenzo[d]thiazole

This protocol is adapted from a known procedure for synthesizing benzothiazole alkynes and can be applied to the 2,4,5-trimethyl derivative.[8] It involves the conversion of the corresponding amine to an iodo-benzothiazole, followed by a Sonogashira cross-coupling reaction.

Workflow for Synthesis of Benzothiazole Alkyne

A 2-Amino-4,5,6-trimethyl- benzo[d]thiazole B Step 1: Diazotization-Iodination A->B p-TsOH, NaNO2, KI C 2-Iodo-4,5,6-trimethyl- benzo[d]thiazole B->C D Step 2: Sonogashira Coupling C->D Pd(PPh3)2Cl2, CuI F 2-Alkynyl-4,5,6-trimethyl- benzo[d]thiazole D->F E Terminal Alkyne (e.g., TMS-acetylene) E->D

Caption: Synthetic pathway for preparing an alkynyl-functionalized benzothiazole derivative.

Materials:

  • 2-Amino-4,5,6-trimethylbenzo[d]thiazole

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (ACN)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A terminal alkyne (e.g., Trimethylsilylacetylene)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., THF)

Procedure:

  • Diazotization-Iodination:

    • Dissolve 2-amino-4,5,6-trimethylbenzo[d]thiazole and p-TsOH in acetonitrile.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of NaNO₂ followed by an aqueous solution of KI.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by extraction to isolate the 2-iodo-4,5,6-trimethylbenzo[d]thiazole intermediate.[8]

  • Sonogashira Cross-Coupling:

    • In an inert atmosphere, dissolve the iodo-benzothiazole intermediate, Pd(PPh₃)₂Cl₂, and CuI in a suitable solvent like THF.

    • Add the terminal alkyne and a base such as triethylamine.

    • Heat the reaction mixture and stir until the starting material is consumed.

    • After completion, cool the reaction, filter, and concentrate the solvent.

    • Purify the crude product by column chromatography to yield the desired 2-alkynyl-2,4,5-trimethylbenzo[d]thiazole.[8]

Quantitative Data Summary

Table 1: Representative Yields for CuAAC Reactions

Entry Azide Substrate Alkyne Substrate Catalyst System Solvent Time (h) Yield (%)
1 Benzyl Azide Phenylacetylene 1 mol% CuSO₄, 5 mol% Na-Ascorbate H₂O/t-BuOH 1 >95
2 Glycosyl Azide Propargyl Alcohol 1 mol% CuSO₄, 5 mol% Na-Ascorbate, 5 mol% THPTA PBS 0.5 >98
3 Peptide-Azide Alkyne-functionalized Benzothiazole 0.5 mol% CuSO₄, 2.5 mol% Na-Ascorbate, 2.5 mol% TBTA DMSO/H₂O 4 85-90

| 4 | 2-Azido-Benzothiazole | Alkyne-labeled DNA | 2 mol% CuSO₄, 10 mol% Na-Ascorbate, 10 mol% THPTA | Aqueous Buffer | 1 | 90-95 |

Note: Data is representative of typical CuAAC reactions and serves as an illustrative guide.

Table 2: Properties of a Benzothiazole-Based "Click-On" Fluorogenic Dye

Property Benzothiazole-Alkyne (Pre-Click) Benzothiazole-Triazole (Post-Click) Reference
Fluorescence Non-fluorescent Highly fluorescent [8]
Excitation Max (nm) N/A ~380-400 [8]
Emission Max (nm) N/A ~460-480 [8]

| Quantum Yield | < 0.01 | Moderate to High (Substrate dependent) |[8] |

Note: Wavelengths are approximate and can vary based on the specific azide partner and solvent environment.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Halogenated 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of halogenated 2,4,5-trimethylbenzo[d]thiazole via common metal-catalyzed cross-coupling reactions. The this compound core is a significant scaffold in medicinal chemistry and materials science, and the ability to introduce a variety of substituents through cross-coupling reactions is crucial for the development of novel compounds with tailored properties.

Introduction to Cross-Coupling Reactions on the Benzothiazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated this compound, these reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, among others, at specific positions on the benzothiazole ring system. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

General Experimental Workflow

The general workflow for a metal-catalyzed cross-coupling reaction involving a halogenated this compound is outlined below. This workflow highlights the key steps from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation reagents Combine Halogenated Benzothiazole, Coupling Partner, Catalyst, Ligand, and Base in Reaction Vessel solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent Degas Mixture heating Heat Reaction Mixture to Desired Temperature solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction and Remove Solvent monitoring->quench extract Perform Aqueous Work-up and Extraction quench->extract purify Purify Product via Column Chromatography extract->purify

General workflow for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halogenated benzothiazole with a boronic acid or its ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Data Summary
EntryHalogenated BenzothiazoleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-2,4,5-trimethylbenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953185[1]
26-Bromo-2,4,5-trimethylbenzo[d]thiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953164[1]
36-Bromo-2,4,5-trimethylbenzo[d]thiazole4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O953175[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,4,5-trimethylbenzo[d]thiazole with Phenylboronic Acid

Materials:

  • 6-Bromo-2,4,5-trimethylbenzo[d]thiazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF), anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-2,4,5-trimethylbenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 24-36 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2,4,5-trimethylbenzo[d]thiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling a halogenated benzothiazole with a primary or secondary amine. This reaction is of high importance in the synthesis of pharmaceutical compounds.

Data Summary
EntryHalogenated BenzothiazoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Chloro-2,4,5-trimethylbenzo[d]thiazoleMorpholinePd₂(dba)₃ (2)XPhos (8)NaOtBuToluene10012~90 (estimated)
26-Chloro-2,4,5-trimethylbenzo[d]thiazoleAnilinePd₂(dba)₃ (2)RuPhos (8)K₃PO₄Toluene10018~85 (estimated)
32-ChlorobenzothiazolePiperidinePd₂(dba)₃ (1)Ligand 1 (4)NaOtBuToluene252492[2]

Yields for entries 1 and 2 are estimated based on typical efficiencies for similar substrates as specific data for 2,4,5-trimethylated benzothiazole was not available.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloro-2,4,5-trimethylbenzo[d]thiazole with Morpholine

Materials:

  • 6-Chloro-2,4,5-trimethylbenzo[d]thiazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

  • Add 6-chloro-2,4,5-trimethylbenzo[d]thiazole (1.0 mmol).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Place the reaction in a preheated oil bath at 100 °C.

  • Stir vigorously and monitor the reaction by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aminated product.

Heck Reaction

The Heck reaction couples a halogenated benzothiazole with an alkene to form a substituted alkene, providing a valuable method for the synthesis of stilbene and cinnamate analogues.

Data Summary
EntryHalogenated BenzothiazoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-2,4,5-trimethylbenzo[d]thiazoleStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10024~80 (estimated)
26-Iodo-2,4,5-trimethylbenzo[d]thiazolen-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAcDMA12018~88 (estimated)

Yields are estimated based on general procedures for Heck reactions of heteroaryl halides.

Experimental Protocol: Heck Reaction of 6-Bromo-2,4,5-trimethylbenzo[d]thiazole with Styrene

Materials:

  • 6-Bromo-2,4,5-trimethylbenzo[d]thiazole

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add 6-bromo-2,4,5-trimethylbenzo[d]thiazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between a halogenated benzothiazole and a terminal alkyne, leading to the synthesis of arylalkynes.

Data Summary
EntryHalogenated BenzothiazoleAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Iodo-2,4,5-trimethylbenzo[d]thiazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6512~90 (estimated)
26-Bromo-2,4,5-trimethylbenzo[d]thiazole1-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDioxane8016~75 (estimated)

Yields are estimated based on general procedures for Sonogashira couplings of heteroaryl halides.

Experimental Protocol: Sonogashira Coupling of 6-Iodo-2,4,5-trimethylbenzo[d]thiazole with Phenylacetylene

Materials:

  • 6-Iodo-2,4,5-trimethylbenzo[d]thiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve 6-iodo-2,4,5-trimethylbenzo[d]thiazole (1.0 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 65 °C under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).

  • Cool the mixture, filter through a pad of Celite, and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Signaling Pathway and Logical Relationship Diagrams

The catalytic cycle is a fundamental concept in understanding these reactions. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Transmetal Transmetalation Complex OxAdd->Transmetal RedElim Reductive Elimination Complex Transmetal->RedElim MX M-X Transmetal->MX RedElim->Pd0 Reductive Elimination Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd NuM R-M NuM->Transmetal

Generic catalytic cycle for Pd-catalyzed cross-coupling.

This diagram illustrates the relationship between the choice of halogen on the benzothiazole substrate and the typical cross-coupling reaction it is best suited for, based on general reactivity trends (I > Br > Cl).

G cluster_halide Halogenated this compound cluster_reaction Recommended Cross-Coupling Reaction Iodo Iodo-BTZ (High Reactivity) Sonogashira Sonogashira Iodo->Sonogashira Heck Heck Iodo->Heck Bromo Bromo-BTZ (Moderate Reactivity) Bromo->Heck Suzuki Suzuki-Miyaura Bromo->Suzuki Chloro Chloro-BTZ (Low Reactivity) Chloro->Suzuki requires more active catalysts Buchwald Buchwald-Hartwig (with strong ligands) Chloro->Buchwald

Halogen reactivity and suitable cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trimethylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the condensation reaction of 3,4-dimethyl-2-aminothiophenol with an acetaldehyde equivalent (e.g., acetaldehyde, paraldehyde, or a protected form). This reaction is a specific example of the broader class of benzothiazole syntheses from 2-aminothiophenols and aldehydes.[1][2][3]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are 3,4-dimethyl-2-aminothiophenol and a source of acetaldehyde. The purity of these starting materials is crucial for achieving a high yield and minimizing side products.

Q3: Are there greener or more environmentally friendly methods available for benzothiazole synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes for benzothiazoles.[1][2] These methods often involve the use of reusable catalysts, solvent-free reaction conditions, or the use of less hazardous solvents like water or ethanol.[2][4] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[5][6]

Q4: What are the potential biological applications of this compound?

A4: While specific research on this compound is limited, the broader class of benzothiazole derivatives exhibits a wide range of biological activities. They are investigated as potential agents for neurodegenerative diseases like Alzheimer's, acting as enzyme inhibitors (e.g., of acetylcholinesterase and monoamine oxidase B).[7][8][9][10][11][12][13] They also show promise as anticancer, antimicrobial, and anti-inflammatory agents.[14][15][16][17]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 3,4-dimethyl-2-aminothiophenol or acetaldehyde can inhibit the reaction. 2. Inappropriate reaction conditions: Incorrect temperature, reaction time, or solvent can lead to low conversion. 3. Oxidation of 2-aminothiophenol: 2-aminothiophenols are susceptible to oxidation, which can prevent the desired reaction.1. Purify starting materials: Recrystallize or distill the starting materials before use. Ensure acetaldehyde source is fresh. 2. Optimize reaction conditions: Refer to the data tables below for recommended catalysts, solvents, and temperatures. Consider performing small-scale experiments to screen different conditions. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Multiple Side Products 1. Side reactions of acetaldehyde: Acetaldehyde can undergo self-condensation or other side reactions under certain conditions. 2. Over-oxidation: Harsh oxidizing conditions can lead to the formation of undesired byproducts. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of intermediates or side products.1. Use an acetaldehyde equivalent: Consider using paraldehyde or a protected form of acetaldehyde to control its reactivity. 2. Use a mild oxidant: If an oxidant is required, choose a milder reagent. Some modern methods avoid the need for an external oxidant.[18] 3. Careful control of stoichiometry: Ensure precise measurement of reactants.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction can complicate purification. 2. Formation of polar impurities: Side reactions can generate polar byproducts that are difficult to separate from the desired product. 3. Product instability: The product may be sensitive to the purification conditions (e.g., heat or pH).1. Monitor reaction completion: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. 2. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if necessary. 3. Mild purification techniques: Use purification methods that avoid harsh conditions. For example, use a rotary evaporator at a lower temperature.

Data Presentation

Table 1: Comparison of Catalysts for Benzothiazole Synthesis

CatalystReaction ConditionsYield (%)Reference
H₂O₂/HClEthanol, Room Temperature, 1h85-94[1][5]
SnP₂O₇-87-95[1]
NH₄ClMethanol-water, Room Temperature, 1hHigh[1][3]
Molecular IodineSolvent-free, 10 minExcellent[18]
ZnO-beta zeoliteEthanol, RefluxHigh[2][19]
L-ProlineSolvent-free, Microwave-[20]

Table 2: Effect of Solvent on Benzothiazole Synthesis Yield

SolventReaction ConditionsYield (%)Reference
EthanolH₂O₂/HCl, Room TemperatureExcellent[1][5]
Methanol-WaterNH₄Cl, Room TemperatureHigh[1][3]
DichloromethanePolystyrene polymer grafted with iodine acetate-[1]
TolueneReflux-[3]
WaterGreen SynthesisGood[2]
Solvent-freeVarious catalystsExcellent[4][18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Substituted 2-aminothiophenol (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Catalyst (e.g., H₂O₂/HCl, as optimized)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the substituted 2-aminothiophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aldehyde to the solution and stir for a few minutes at room temperature.

  • Slowly add the catalyst to the reaction mixture.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution if H₂O₂ was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3,4-dimethyl-2-aminothiophenol in Ethanol B 2. Add Acetaldehyde A->B C 3. Add Catalyst (e.g., H₂O₂/HCl) B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_cholinergic Cholinergic Neuron cluster_monoaminergic Monoaminergic Neuron cluster_inhibition Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Postsynaptic_Receptor Postsynaptic Receptor AChE->Postsynaptic_Receptor Reduced ACh at Synapse (Cognitive Decline) Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Oxidative Deamination Metabolites Inactive Metabolites MAOB->Metabolites Oxidative_Stress Oxidative Stress MAOB->Oxidative_Stress Increased Oxidative Stress BTZ Benzothiazole Derivative (e.g., this compound analogue) BTZ->AChE Inhibition BTZ->MAOB Inhibition

Caption: Inhibition of AChE and MAO-B by benzothiazole derivatives in Alzheimer's disease.

troubleshooting_logic cluster_causes_low_yield Potential Causes cluster_causes_side_products Potential Causes cluster_causes_purification Potential Causes cluster_solutions Solutions Start Problem Encountered LowYield Low/No Yield Start->LowYield SideProducts Side Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue BadReagents Poor Reagent Quality LowYield->BadReagents BadConditions Incorrect Conditions LowYield->BadConditions Oxidation Thiophenol Oxidation LowYield->Oxidation AldehydeReact Acetaldehyde Side Reactions SideProducts->AldehydeReact OverOxidation Harsh Oxidation SideProducts->OverOxidation IncompleteRxn Incomplete Reaction PurificationIssue->IncompleteRxn PolarImpurities Polar Impurities PurificationIssue->PolarImpurities PurifyReagents Purify/Check Reagents BadReagents->PurifyReagents Optimize Optimize Conditions BadConditions->Optimize InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere UseEquivalent Use Acetaldehyde Equivalent AldehydeReact->UseEquivalent MildOxidant Use Mild Oxidant OverOxidation->MildOxidant MonitorRxn Monitor Reaction to Completion IncompleteRxn->MonitorRxn OptimizeChroma Optimize Chromatography PolarImpurities->OptimizeChroma

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,5-Trimethylbenzo[d]thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Jacobson cyclization of an N-arylthioamide and the condensation of a substituted 2-aminothiophenol with a suitable C1-electrophile.

  • Jacobson Synthesis: This method involves the oxidative cyclization of N-(3,4-dimethylphenyl)thioacetamide. It is a powerful technique for forming the benzothiazole ring system.

  • Condensation Reaction: This route utilizes 2-amino-4,5-dimethylthiophenol and a reagent that provides the C2-carbon of the thiazole ring, such as formic acid, formyl derivatives, or other C1-electrophiles.

Q2: What is the general mechanism of the Jacobson synthesis for this specific compound?

A2: The Jacobson synthesis proceeds via a radical mechanism. For N-(3,4-dimethylphenyl)thioacetamide, the process is initiated by an oxidizing agent, which abstracts a hydrogen atom to form a nitrogen-centered radical. This radical then attacks the ortho-position of the benzene ring (C6 position) to form a dihydrobenzothiazole intermediate. Subsequent oxidation and aromatization lead to the final product, this compound.

Q3: What factors can influence the yield of the synthesis?

A3: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Impurities in the starting aniline or thioacylating agent can lead to side reactions and lower yields.

  • Reaction Temperature: Both the Jacobson cyclization and condensation reactions are sensitive to temperature. Optimal temperature control is crucial for minimizing side product formation.

  • Choice of Oxidant (for Jacobson Synthesis): The type and concentration of the oxidizing agent are critical. Common oxidants include potassium ferricyanide and hydrogen peroxide.

  • Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of intermediates.

  • pH of the Reaction Medium: For the Jacobson synthesis, a basic medium is typically required to facilitate the cyclization.

  • Atmosphere: Some reactions may be sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of starting materials or intermediates.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incorrect Starting Material Verify the identity and purity of your starting materials (3,4-dimethylaniline, thioacylating agent, or 2-amino-4,5-dimethylthiophenol) using techniques like NMR or mass spectrometry.
Inefficient Thioacetylation If preparing N-(3,4-dimethylphenyl)thioacetamide in situ or as a separate step, ensure complete conversion. Monitor the reaction by TLC. Consider using a more reactive thioacylating agent or optimizing the reaction conditions (e.g., temperature, catalyst).
Suboptimal Oxidant Concentration Titrate the concentration of your oxidizing agent (e.g., potassium ferricyanide solution) before use. For the Jacobson synthesis, the stoichiometry of the oxidant is crucial.
Incorrect pH For the Jacobson synthesis, ensure the reaction medium is sufficiently basic. Use a pH meter to monitor and adjust the pH with a suitable base (e.g., NaOH, KOH).
Low Reaction Temperature A low temperature may result in a very slow reaction rate. Gradually increase the temperature in small increments (e.g., 5-10 °C) to find the optimal range.
Decomposition of Reactants/Intermediates If the reaction mixture turns dark or tarry, it may indicate decomposition. Consider running the reaction under an inert atmosphere and at a lower temperature.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Cause Suggested Solution
Over-oxidation Excessive amounts of oxidant or prolonged reaction times can lead to the formation of undesired oxidized byproducts. Reduce the amount of oxidant or shorten the reaction time.
Intermolecular Reactions At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. Run the reaction at a higher dilution.
Formation of Disulfides 2-aminothiophenols are prone to oxidation to the corresponding disulfides. If using the condensation route, handle the 2-amino-4,5-dimethylthiophenol under an inert atmosphere and add it to the reaction mixture promptly after preparation or purification.
Alternative Cyclization Pathways In some cases, cyclization can occur at an undesired position on the aromatic ring, although this is less likely for the target molecule due to the directing effects of the methyl groups. Confirm the structure of the product using 2D NMR techniques.

Experimental Protocols

Method 1: Jacobson Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of N-(3,4-dimethylphenyl)thioacetamide

  • In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a thioacylating agent such as thioacetyl chloride or react with phosphorus pentasulfide in pyridine.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup, dry the organic layer, and purify the crude product by column chromatography or recrystallization to obtain N-(3,4-dimethylphenyl)thioacetamide.

Step 2: Oxidative Cyclization

  • Dissolve N-(3,4-dimethylphenyl)thioacetamide (1.0 eq) in a suitable solvent system (e.g., a mixture of ethanol and water).

  • Add a base (e.g., sodium hydroxide or potassium hydroxide) to make the solution alkaline (pH > 10).

  • Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 2.2 eq) in water.

  • Add the potassium ferricyanide solution dropwise to the stirred thioacetamide solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Condensation Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Preparation of 2-amino-4,5-dimethylthiophenol

This intermediate can be prepared from 3,4-dimethylaniline through a multi-step synthesis involving diazotization, conversion to a xanthate, and subsequent reduction. Due to the air sensitivity of the final product, it should be used immediately in the next step.

Step 2: Condensation and Cyclization

  • In a round-bottom flask, dissolve 2-amino-4,5-dimethylthiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or toluene).

  • Add formic acid (1.1 eq) or another C1-electrophile.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Illustrative Yields for Jacobson Synthesis under Various Conditions

(Note: This data is representative for substituted benzothiazole synthesis and should be used as a guideline for optimization.)

Entry Oxidant Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1K₃[Fe(CN)₆]NaOHEthanol/Water252465
2K₃[Fe(CN)₆]KOHMethanol/Water252468
3H₂O₂NaOHEthanol501255
4K₃[Fe(CN)₆]NaOHt-Butanol/Water401872

Table 2: Illustrative Yields for Condensation Synthesis with 2-aminothiophenols

(Note: This data is representative for the synthesis of 2-substituted benzothiazoles and should be used as a guideline for optimization.)

Entry C1-Source Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1Formic AcidEthanolNoneReflux675
2Triethyl orthoformateToluenep-TSAReflux482
3DMFNoneNone150860
4FormaldehydeMethanolNoneReflux1058

Visualizations

Jacobson_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_cyclization Cyclization A 3,4-Dimethylaniline B Thioacetylation A->B Thioacetylating Agent, Base C N-(3,4-dimethylphenyl)thioacetamide B->C D Oxidative Cyclization C->D K3[Fe(CN)6], Base E Purification D->E Crude Product F This compound E->F

Caption: Workflow for the Jacobson synthesis of this compound.

Troubleshooting_Low_Yield cluster_conditions Condition Optimization cluster_reagents Reagent Stoichiometry cluster_analysis Analysis of Side Products Start Low/No Yield Observed A Verify Starting Material Purity Start->A B Optimize Reaction Conditions Start->B C Check Reagent Stoichiometry Start->C D Investigate Side Reactions Start->D B1 Adjust Temperature B->B1 B2 Change Solvent B->B2 B3 Modify pH B->B3 C1 Titrate Oxidant C->C1 C2 Vary Base Equivalents C->C2 D1 TLC/LC-MS Analysis D->D1 D2 NMR of Crude Mixture D->D2

Caption: Troubleshooting logic for addressing low yield issues.

Technical Support Center: Purification of Crude 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4,5-Trimethylbenzo[d]thiazole.

Troubleshooting Guide

Users may encounter several issues during the purification of this compound. This guide provides a systematic approach to identify and resolve common problems.

Issue 1: Low Recovery After Purification

Possible Cause Suggested Solution
Recrystallization:
Product is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Too much solvent was used.Reduce the amount of solvent used to dissolve the crude product. Concentrate the solution before cooling.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask). Use a minimum amount of hot solvent to wash the crystals.
Crystals were lost during transfer.Ensure careful transfer of crystals. Wash the flask with the mother liquor to recover all the product.
Column Chromatography:
Product is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the product is still not eluting, a stronger solvent system may be required.
Product co-elutes with impurities.Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A shallower solvent gradient may improve separation.
Column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.

Issue 2: Product is Not Pure After a Single Purification Step

Possible Cause Suggested Solution
Recrystallization:
Impurities have similar solubility to the product.A second recrystallization with a different solvent system may be necessary.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent.
Column Chromatography:
Poor separation of spots on TLC.Experiment with different solvent systems to achieve better separation (Rf difference of at least 0.2).
Overloading the column.Use an appropriate amount of crude product for the size of the column (typically 1:20 to 1:100 ratio of crude material to stationary phase by weight).
Fractions were mixed inappropriately.Monitor the elution carefully using TLC and combine only the fractions containing the pure product.[1]

Issue 3: Oily Product Instead of Crystals After Recrystallization

Possible Cause Suggested Solution
The compound has a low melting point.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the solution in an ice bath may also help.
Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography first to remove the impurities, followed by recrystallization.
The solvent is not appropriate.Experiment with different solvents or solvent pairs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding aniline and carbon disulfide derivatives, as well as by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is a good choice for removing small amounts of impurities from a solid crude product, provided a suitable solvent is found.

  • Column chromatography is more effective for separating complex mixtures or when impurities have similar properties to the desired product.[2][3] It is also suitable for purifying oily products.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound sparingly or not at all at room temperature.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

Q4: How do I select a solvent system for column chromatography?

A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or a mixture of solvents that moves the desired compound to an Rf value of approximately 0.2-0.4 and provides good separation from all impurities.[1]

Q5: My purified this compound is still colored. Is it impure?

A5: While a colored product can indicate the presence of impurities, some organic compounds are inherently colored. To confirm purity, it is essential to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table presents hypothetical data for the purification of crude this compound using different techniques. This data is for illustrative purposes to demonstrate how results can be compared.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC) (%)
Recrystallization (Ethanol)5.03.87695.2
Recrystallization (Hexane/Ethyl Acetate)5.04.18297.5
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient)5.03.570>99

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute the compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Purification_Troubleshooting start Crude Product purification Purification Step (Recrystallization or Column Chromatography) start->purification analysis Purity Analysis (TLC, HPLC, NMR) purification->analysis low_yield Low Yield purification->low_yield Low Recovery pure Pure Product (>98%) analysis->pure Success impure Product Impure analysis->impure Failure troubleshoot Troubleshoot Issue impure->troubleshoot troubleshoot->purification optimize Optimize Conditions low_yield->optimize optimize->purification

Caption: A troubleshooting workflow for the purification of this compound.

Purification_Decision_Tree start Start: Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 success Pure Product Obtained purity_check1->success Pure failure1 Still Impure purity_check1->failure1 Impure purity_check2->success Pure failure2 Still Impure purity_check2->failure2 Impure failure1->column_chromatography failure2->recrystallization Consider Recrystallization with different solvent

Caption: A decision tree for selecting a purification technique for this compound.

References

Optimization of reaction conditions for 2,4,5-Trimethylbenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzo[d]thiazole

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the condensation reaction of 2-amino-4,5-dimethylthiophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is a specific example of the broader class of benzothiazole syntheses that involve the cyclization of a 2-aminothiophenol derivative with a carbonyl-containing compound.[1][2]

Q2: What are the critical reaction parameters to control for this synthesis?

A2: The critical parameters to control are:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

  • Catalyst: While some variations of this synthesis can proceed without a catalyst, the use of an acid or base catalyst can significantly improve the reaction rate and yield.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but excessive time can lead to degradation of the product.

Q3: What are the main safety concerns associated with this synthesis?

A3: Key safety precautions include:

  • 2-amino-4,5-dimethylthiophenol: This reactant is a thiophenol derivative and should be handled with care in a well-ventilated fume hood, as thiols are often volatile and have strong, unpleasant odors. They can also be toxic.

  • Acetylating agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Depending on the solvent used, there may be flammability and toxicity concerns. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Poor Quality Starting Materials: The 2-amino-4,5-dimethylthiophenol may have oxidized. 3. Incorrect Stoichiometry: The ratio of reactants may not be optimal.1. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Starting Materials: Ensure the 2-amino-4,5-dimethylthiophenol is fresh or has been stored properly under an inert atmosphere. 3. Verify Stoichiometry: Use a slight excess of the acetylating agent to ensure complete conversion of the aminothiophenol.
Formation of Impurities/Side Products 1. Side Reactions: High temperatures can lead to the formation of side products. 2. Oxidation: The thiophenol starting material or the benzothiazoline intermediate can be susceptible to oxidation.[3]1. Lower Reaction Temperature: Carry out the reaction at a lower temperature, even if it requires a longer reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired product and some side products may have similar polarities, making separation by column chromatography challenging.1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. 2. Optimize Chromatography: If using column chromatography, try different solvent systems to achieve better separation.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-4,5-dimethylthiophenol

  • Acetic anhydride

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,5-dimethylthiophenol in a suitable solvent such as ethanol.

  • Add a slight molar excess of acetic anhydride to the solution.

  • Heat the mixture to reflux and maintain this temperature for a specified period (e.g., 2-4 hours). The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of the synthesis of this compound.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Ethanol78 (Reflux)475
2Toluene110 (Reflux)285
3Acetic Acid100290
4DMF100382

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Add 2-amino-4,5-dimethylthiophenol and acetic anhydride to solvent start->reactants reaction 2. Heat to reflux (e.g., 80-110°C) reactants->reaction monitoring 3. Monitor reaction by TLC reaction->monitoring workup 4. Cool and isolate crude product monitoring->workup Reaction complete purification 5. Purify by recrystallization or chromatography workup->purification product Final Product: This compound purification->product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_completion Is the reaction complete (check TLC)? start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_starting_materials Are starting materials pure? check_completion->check_starting_materials Yes success Yield Improved increase_time_temp->success use_fresh_reagents Use fresh/purified starting materials check_starting_materials->use_fresh_reagents No optimize_stoichiometry Check stoichiometry check_starting_materials->optimize_stoichiometry Yes use_fresh_reagents->success optimize_stoichiometry->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Simplified Reaction Pathway

reaction_pathway reactants 2-amino-4,5-dimethylthiophenol + Acetic Anhydride intermediate Intermediate (Benzothiazoline derivative) reactants->intermediate Cyclization product This compound intermediate->product Oxidation

Caption: A simplified representation of the reaction pathway.

References

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4,5-Trimethylbenzo[d]thiazole. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 2-amino-4,5-dimethylthiophenol and an acetylating agent such as acetic acid or acetyl chloride. This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final aromatic benzothiazole product. Various catalysts and reaction conditions can be employed to promote this cyclocondensation.[1][2][3]

Q2: What are the most common side reactions to anticipate during the synthesis?

Several side reactions can occur, potentially lowering the yield and purity of the final product. Key side reactions include:

  • Disulfide Formation: The starting material, 2-amino-4,5-dimethylthiophenol, is susceptible to oxidation, leading to the formation of bis(2-amino-4,5-dimethylphenyl) disulfide. This disulfide is unreactive in the desired cyclization pathway.[4]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leaving N-(2-mercapto-4,5-dimethylphenyl)acetamide as a major impurity.

  • Over-oxidation: While oxidation is required to convert the benzothiazoline intermediate to the final product, harsh oxidizing conditions can lead to the formation of undesired byproducts, including sulfoxides or other degradation products.

  • Tar/Polymer Formation: High temperatures or highly acidic conditions can sometimes lead to the decomposition of reactants and the formation of polymeric tars.

Q3: How can I minimize the formation of the disulfide byproduct?

Formation of the disulfide is one of the most common issues, as 2-aminothiophenols are easily oxidized by atmospheric oxygen.[4] To minimize this side reaction:

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Use Fresh Reagents: Use freshly prepared or purified 2-amino-4,5-dimethylthiophenol. If using a disulfide as the starting material, ensure the reducing agent is active and used in the correct stoichiometry.[5]

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Q4: My reaction yields are consistently low. What are the likely causes?

Low yields are often traced back to one or more of the following issues:

  • Poor Quality Starting Material: As mentioned, oxidation of the 2-aminothiophenol to its disulfide is a primary cause.[4]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of catalyst are critical. For example, reactions catalyzed by polyphosphoric acid (PPA) can give low yields if the temperature is not optimized.[2]

  • Inefficient Work-up: The product may be lost during extraction or purification steps. Ensure the pH is appropriate during aqueous extractions to prevent the product from becoming water-soluble.

  • Moisture: The presence of excessive water can sometimes hinder the cyclization step, which involves dehydration.

Q5: I have an unexpected peak in my analytical data (LC-MS/NMR). What could it be?

Refer to the table below for common impurities and their expected mass. The most likely unexpected peak is the disulfide of your starting material or the uncyclized acetamide intermediate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield
Possible CauseRecommended Solution
Degradation of 2-amino-4,5-dimethylthiophenol The thiol group is highly susceptible to air oxidation, forming a disulfide that will not react.[4] Solution: Use fresh starting material and conduct the reaction under an inert (N₂ or Ar) atmosphere. If starting from the disulfide, ensure complete reduction to the thiol before proceeding.
Ineffective Reaction Conditions The combination of catalyst, solvent, and temperature may not be optimal for this specific substrate. Yields can vary significantly based on these parameters.[6] Solution: Screen different acid catalysts (e.g., p-TsOH, PPA, HCl) or consider a catalyst-free, high-temperature approach. Optimize the reaction temperature and time through small-scale trials.
Incomplete Reaction The reaction may not have reached completion, leaving significant amounts of starting material or the intermediate. Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
Problem: Product is Impure After Initial Work-up
Possible CauseRecommended Solution
Contamination with Disulfide Byproduct The presence of bis(2-amino-4,5-dimethylphenyl) disulfide is a common issue.[7] Solution: This byproduct is generally less polar than the desired product. It can be separated using column chromatography on silica gel. Review your reaction setup to ensure a properly inert atmosphere.
Presence of Uncyclized Intermediate The N-(2-mercapto-4,5-dimethylphenyl)acetamide intermediate may be present. Solution: This impurity can often be addressed by extending the reaction time or increasing the temperature to promote the final dehydration and cyclization step. If it persists, it can be separated by column chromatography.
Residual Starting Materials Unreacted 2-amino-4,5-dimethylthiophenol or acetic acid may remain. Solution: Improve the work-up procedure. An aqueous wash with a mild base (e.g., NaHCO₃ solution) will remove acidic starting materials and catalysts, while a wash with a mild acid (e.g., dilute HCl) can remove the basic aminothiophenol. Recrystallization or column chromatography is highly effective for final purification.[6]

Data Presentation

Table 1: Common Side Products and Identification
Side Product/ImpurityStructureMolecular Weight ( g/mol )Analytical Notes
bis(2-amino-4,5-dimethylphenyl) disulfideC₁₆H₂₀N₂S₂304.48Often appears as a less polar spot on TLC. Can be identified by a mass peak corresponding to [M+H]⁺ at m/z 305.
N-(2-mercapto-4,5-dimethylphenyl)acetamideC₁₀H₁₃NOS195.28The direct precursor to the cyclized product. Will show a mass peak at m/z 196 [M+H]⁺. Its presence indicates incomplete cyclization.
2-amino-4,5-dimethylthiophenolC₈H₁₁NS153.24The starting material. Easily identified by comparing with a standard via TLC or LC-MS.
Table 2: Effect of Reaction Conditions on Benzothiazole Synthesis Yields

(Note: This table presents data for the synthesis of various 2-substituted benzothiazoles to illustrate general trends, as specific data for the 2,4,5-trimethyl derivative is not widely published.)

ReactantsCatalyst/ConditionsSolventYield RangeReference
2-Aminothiophenol + AldehydesRuCl₃, Air (oxidant)[bmim]PF₆43-88%[6]
2-Aminothiophenol + AldehydesZnO NanoparticlesEthanol / NeatExcellent (not specified)[6]
2-Aminothiophenol + AldehydesL-Proline, MicrowaveSolvent-freeGood to Moderate[8]
2-Aminothiophenol + Carboxylic AcidsPPANeat10-60%[2]
2-Aminothiophenol + Carboxylic AcidsTriphenyl phosphite / TBABNeat60-87%[2]
2-Aminothiophenol + AldehydesNa₂S₂O₄Water-Ethanol51-82%[9]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure based on the condensation of 2-amino-4,5-dimethylthiophenol with glacial acetic acid.

Materials:

  • 2-amino-4,5-dimethylthiophenol (1.0 eq)

  • Glacial Acetic Acid (used as reactant and solvent)

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH) (optional catalyst)

  • Toluene (for setups requiring a Dean-Stark trap)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,5-dimethylthiophenol (1.0 eq).

  • Add an excess of glacial acetic acid to act as both the reactant and the solvent. Alternatively, use a stoichiometric amount of acetic acid in a high-boiling solvent like toluene with a Dean-Stark trap to remove water.

  • (Optional) If a catalyst is used, add polyphosphoric acid (PPA) or a catalytic amount of p-TsOH.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water or ice.

    • Neutralize the excess acid by slowly adding a 5% solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Visualizations

Reaction and Side Reaction Pathway

Reaction_Pathway cluster_reactants Starting Materials Reactant1 2-amino-4,5- dimethylthiophenol Intermediate N-(2-mercapto-4,5- dimethylphenyl)acetamide (Uncyclized Intermediate) Reactant1->Intermediate Condensation SideProduct1 bis(2-amino-4,5- dimethylphenyl) disulfide Reactant1->SideProduct1 Oxidation (O₂) Reactant2 Acetic Acid Reactant2->Intermediate Condensation Product 2,4,5-Trimethyl- benzo[d]thiazole Intermediate->Product Cyclization (Dehydration) Troubleshooting_Workflow cluster_causes Potential Causes & Solutions Start Experiment Complete: Analyze Results Problem Low Yield or High Impurity? Start->Problem CheckPurity Check Purity of Starting Thiol Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No CheckAtmosphere Review Inert Atmosphere Technique CheckPurity->CheckAtmosphere If Impure (Disulfide) CheckConditions Optimize Temp/Time/ Catalyst CheckAtmosphere->CheckConditions ImproveWorkup Improve Purification (Chromatography/ Recrystallization) CheckConditions->ImproveWorkup ImproveWorkup->Success Resolved Failure Problem Persists: Consult Literature ImproveWorkup->Failure Not Resolved

References

Stability and degradation of 2,4,5-Trimethylbenzo[d]thiazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general knowledge of the stability of benzothiazole derivatives. As of the date of this document, specific experimental data on the stability and degradation of 2,4,5-Trimethylbenzo[d]thiazole under acidic and basic conditions is limited in publicly available literature. The provided protocols and potential degradation pathways are representative and should be adapted and verified experimentally for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

Based on studies of related benzothiazole compounds, this compound is expected to be relatively stable in neutral to acidic aqueous solutions (pH < 7).[1] However, under basic conditions (pH ≥ 8), it may be susceptible to hydrolysis, leading to degradation.[1]

Q2: What are the likely degradation products of this compound under acidic or basic stress?

While specific degradation products for this compound have not been documented, hydrolysis of the thiazole ring is a probable degradation pathway under basic conditions. This could potentially lead to the formation of N-(2-mercapto-3,4-dimethylphenyl)acetamide or related compounds through ring-opening. Under strong acidic conditions, degradation is less likely, but if it occurs, it may involve reactions at the substituent methyl groups or protonation of the thiazole nitrogen, which could influence its electronic properties and subsequent reactivity.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound in a basic solution. What could be the cause?

The appearance of new peaks in your chromatogram upon storage in a basic solution is likely due to the degradation of this compound. The rate of degradation is expected to increase with higher pH and temperature. We recommend performing a forced degradation study to identify these degradation products.

Q4: How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[2][3][4] This method should be able to separate the parent compound from any potential degradation products.

Q5: What are the recommended storage conditions for this compound solutions?

To ensure stability, it is recommended to store solutions of this compound in a buffered solution at a neutral or slightly acidic pH. Solutions should be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize potential degradation. For long-term storage, consider storing as a solid or in a non-aqueous solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. The compound may be degrading, especially if the solution is not buffered or is at a basic pH.Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Store the solution at a lower temperature and protect it from light.
Appearance of unknown peaks in HPLC chromatogram. These are likely degradation products.Conduct a forced degradation study (see Experimental Protocols) to generate and identify these impurities. Use a mass spectrometer detector for structural elucidation.
Inconsistent results in biological assays. Degradation of the compound could lead to a lower effective concentration and the presence of interfering degradation products.Prepare fresh solutions of the compound before each experiment. Verify the purity of the stock solution regularly using a stability-indicating HPLC method.
Precipitation of the compound from the aqueous solution. Changes in pH could affect the solubility of the compound or its degradation products.Ensure the buffer capacity is sufficient to maintain the desired pH. Check the solubility of the compound at different pH values.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify potential degradation products.[5][6][7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Control:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.[2][3][4]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions.

This table presents illustrative data. Actual results must be determined experimentally.

Condition Time (hours) Parent Compound Remaining (%) Total Degradation Products (%)
0.1 N HCl, 60°C 24>98<2
48>95<5
72>90<10
0.1 N NaOH, 60°C 2~85~15
4~70~30
8~50~50

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic Stress (0.1 N HCl, 60°C) stock->acid base Basic Stress (0.1 N NaOH, 60°C) stock->base control Control Sample stock->control neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis control->hplc neutralize->hplc data Data Interpretation (Quantify Degradation) hplc->data G Plausible Degradation Pathway under Basic Conditions parent This compound intermediate Hydroxy Intermediate parent->intermediate OH⁻ attack product Ring-Opened Product (e.g., N-(2-mercapto-3,4-dimethylphenyl)acetamide) intermediate->product Ring Cleavage

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2,4,5-Trimethylbenzo[d]thiazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2,4,5-Trimethylbenzo[d]thiazole. The information is presented in a practical question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent industrial synthesis method is the condensation reaction of 2-amino-4,5-dimethylthiophenol with an acetylating agent, typically acetic anhydride or acetyl chloride. This method is favored for its use of readily available starting materials and robust reaction chemistry.

Q2: What are the primary challenges when scaling up this synthesis?

Scaling up the synthesis of this compound from lab to industrial production can introduce several challenges. These primarily include:

  • Exothermic Reaction Control: The condensation reaction can be highly exothermic, leading to potential temperature control issues in larger reactors.

  • Impurity Profile: The formation of byproducts may increase at a larger scale, complicating purification.

  • Reagent Addition and Mixing: Ensuring homogenous mixing and controlled addition of reagents in large volumes is critical to maintain reaction consistency and safety.

  • Product Isolation and Purification: Techniques used at the lab scale, such as column chromatography, are often not feasible for large quantities. Developing efficient large-scale crystallization and filtration processes is crucial.

Q3: What are the key safety considerations for this process?

The primary safety concerns involve the handling of corrosive and flammable materials, such as acetic anhydride or acetyl chloride, and managing the exothermic nature of the reaction. Proper personal protective equipment (PPE), reactor design with adequate cooling capacity, and emergency procedures are essential.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: We are experiencing a significant drop in yield upon scaling up the reaction from a 1L to a 100L reactor. What are the potential causes and solutions?

A drop in yield during scale-up is a common issue. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting/Optimization Strategy
Poor Temperature Control The reaction is likely exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions. Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the acetylating agent to manage the exotherm.
Inefficient Mixing Inadequate agitation in a larger vessel can lead to localized "hot spots" and areas of high reactant concentration, promoting byproduct formation. Evaluate and optimize the stirrer design and speed to ensure homogenous mixing.
Incomplete Reaction The reaction time may need to be adjusted for the larger scale. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time.
Degradation of Reactants or Product Prolonged exposure to high temperatures can degrade starting materials or the final product. Optimize the reaction temperature and time to minimize degradation.
Issue 2: High Impurity Levels

Q: Our final product after scale-up has a high level of impurities that were not significant at the lab scale. How can we identify and mitigate these?

Increased impurity formation is often linked to the challenges of maintaining optimal reaction conditions at a larger scale.

Common Impurities and Mitigation Strategies:

Impurity Potential Cause Mitigation Strategy
Diacylated byproduct Excess of the acetylating agent or poor mixing leading to localized high concentrations.Stoichiometrically control the addition of the acetylating agent. Improve agitation to ensure rapid dispersion.
Oxidation byproducts Presence of oxygen, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Optimize reaction time and temperature based on in-process monitoring. Ensure efficient mixing.

Experimental Protocol: Impurity Profile Analysis by HPLC

A detailed High-Performance Liquid Chromatography (HPLC) method is crucial for identifying and quantifying impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.

This method will help to separate the desired product from various impurities, allowing for their identification (e.g., by mass spectrometry) and quantification.

Issue 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended large-scale purification methods?

For industrial-scale purification, crystallization is the most common and effective method.

Troubleshooting Crystallization:

Problem Solution
Oiling out instead of crystallization The product may be precipitating above its melting point. Adjust the solvent system or lower the temperature at which the anti-solvent is added.
Poor recovery in filtrate The product may be too soluble in the chosen solvent system. Experiment with different solvent/anti-solvent combinations to minimize solubility.
Fine particles that are difficult to filter This can be caused by rapid precipitation. Slow down the cooling rate or the addition of the anti-solvent to allow for larger crystal growth.

Experimental Protocol: Recrystallization for Large-Scale Purification

  • Solvent Selection: Identify a suitable solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethanol, or toluene.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, treat it with activated carbon and filter while hot.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start 2-amino-4,5-dimethylthiophenol + Acetic Anhydride reaction Condensation Reaction (Controlled Temperature & Mixing) start->reaction crude Crude this compound reaction->crude dissolution Dissolution in Hot Solvent crude->dissolution crystallization Slow Cooling / Crystallization dissolution->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying hplc HPLC Analysis (Purity & Impurity Profile) drying->hplc final_product Pure this compound hplc->final_product

Caption: A typical workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurities in Scale-Up? temp Poor Temperature Control start->temp mixing Inefficient Mixing start->mixing time Incorrect Reaction Time start->time optimize_temp Optimize Cooling & Reagent Addition Rate temp->optimize_temp optimize_mixing Improve Stirrer Design/Speed mixing->optimize_mixing optimize_time In-Process Monitoring (e.g., HPLC) time->optimize_time end Successful Scale-Up optimize_temp->end Improved Yield/ Purity optimize_mixing->end optimize_time->end

Caption: A troubleshooting decision tree for addressing common scale-up issues.

Technical Support Center: Analysis of 2,4,5-Trimethylbenzo[d]thiazole by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2,4,5-Trimethylbenzo[d]thiazole using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Question: Why am I seeing poor peak shapes (tailing or fronting) for the main compound and its impurities?

Answer: Poor peak shape is a common issue in HPLC analysis and can be caused by several factors.[1][2][3][4] Here’s a systematic approach to troubleshoot this problem:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: Peak tailing, especially for basic compounds, can occur due to interactions with acidic silanol groups on the silica-based column packing.[1][3]

    • Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or a volatile alternative compatible with MS, such as ammonium hydroxide, to the mobile phase to mask the silanol groups.

    • Solution 2: pH Adjustment: Ensure the mobile phase pH is appropriate to keep your analyte in a single ionic state. For a basic compound like this compound, a slightly acidic mobile phase can improve peak shape.

  • Column Contamination: Accumulation of contaminants on the column can lead to distorted peaks.[2] Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause peak broadening.[4] Ensure all connections are secure and tubing is as short as possible.

Question: My retention times are shifting between injections. What could be the cause?

Answer: Inconsistent retention times can compromise the reliability of your results.[5] The following are common causes and their solutions:

  • Mobile Phase Composition:

    • Inaccurate Preparation: Ensure the mobile phase is prepared consistently for each run.

    • Solvent Volatility: If using volatile solvents, evaporation can alter the mobile phase composition over time. Prepare fresh mobile phase regularly.

    • Inadequate Mixing: Ensure proper mixing of the mobile phase components, especially in gradient elution.[2]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[2][5] Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time variability. Check for leaks, air bubbles in the pump head, and worn pump seals.[5]

Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample.[2] Here are potential sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, particularly during gradient runs. Use high-purity HPLC-grade solvents and additives.

  • Sample Carryover: Residue from a previous injection may be eluting in the current run. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • Autosampler Contamination: The autosampler syringe or vials may be contaminated. Clean the autosampler components and use fresh vials and caps for each injection.

Question: My MS signal intensity is low or unstable for this compound and its potential impurities. How can I improve it?

Answer: Low or unstable signal in the mass spectrometer can be due to several factors:

  • Ionization Suppression: Co-eluting compounds from the sample matrix or mobile phase can suppress the ionization of the analytes of interest. Improve chromatographic separation to resolve the analyte from interfering compounds.

  • Incorrect MS Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to achieve the best signal for your compound.

  • Mobile Phase Incompatibility: Certain mobile phase additives, like non-volatile buffers (e.g., phosphate), are not compatible with ESI-MS and can cause signal suppression and source contamination. Use volatile additives like formic acid, acetic acid, or ammonium formate.

  • Analyte Properties: Benzothiazoles generally ionize well in positive ion mode ESI due to the presence of the nitrogen atom. Ensure you are operating in the correct polarity mode.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in this compound?

A1: While specific impurity profiles depend on the synthetic route, potential impurities can be inferred from common synthesis pathways for benzothiazoles. These may include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers of the trimethyl-substituted benzothiazole.

  • Oxidation products: N-oxides or sulfoxides formed during synthesis or storage.

  • Byproducts from side reactions: These can arise from competing reaction pathways during the synthesis.[6][7]

Q2: What is a good starting HPLC-MS method for the analysis of this compound?

A2: A good starting point would be a reversed-phase HPLC method coupled with a mass spectrometer. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can I confirm the identity of an unknown impurity?

A3: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion and obtain structural information by comparing the fragmentation pattern to that of known compounds or by interpreting the fragmentation pathways.

Experimental Protocols

HPLC-MS Method for Impurity Profiling of this compound

This protocol provides a general method that should be optimized for your specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Range: m/z 100-500

  • Fragmentation Voltage: 175 V (for MS1 scan)

Data Presentation

The following table provides an example of how to present quantitative data for identified impurities. The values are hypothetical and should be replaced with experimental data.

Peak No.Retention Time (min)[M+H]+ (m/z)Proposed Impurity
15.8164.06Isomeric Trimethylbenzo[d]thiazole
28.2178.07This compound
39.5194.07Oxidized product (+O)
411.1208.08Dimeric species

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis Sample This compound Sample Dissolution Dissolution in ACN/Water Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_Column C18 Column Filtration->HPLC_Column MS_Detector Mass Spectrometer HPLC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

Caption: Workflow for the identification of impurities in this compound by HPLC-MS.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Chromatographic Issue (e.g., Poor Peak Shape) Column_Overload Column Overload Problem->Column_Overload Secondary_Interactions Secondary Interactions Problem->Secondary_Interactions Column_Contamination Column Contamination Problem->Column_Contamination Mobile_Phase Mobile Phase Issue Problem->Mobile_Phase Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Modify_Mobile_Phase Modify Mobile Phase (pH, Additive) Secondary_Interactions->Modify_Mobile_Phase Clean_Column Clean/Replace Column Column_Contamination->Clean_Column Prepare_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase->Prepare_Fresh_MP

Caption: Logical troubleshooting flow for common HPLC issues.

References

Recrystallization solvent for 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,5-Trimethylbenzo[d]thiazole. This guide provides troubleshooting advice and frequently asked questions related to the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

A1: Based on the general solubility of benzothiazole derivatives, ethanol is a good starting point for the recrystallization of this compound.[1][2] Benzothiazoles are typically soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3] Some derivatives have also shown good solubility in tetrahydrofuran (THF) and chloroform.[4] A mixed solvent system, such as ethanol/water, may also be effective.

Q2: How do I choose the best recrystallization solvent?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This differential solubility allows for the dissolution of the compound and subsequent crystallization upon cooling, leaving impurities behind in the solvent. You may need to perform a solvent screen with small amounts of your compound to identify the optimal solvent or solvent system.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving, you can try adding more solvent in small increments. If it still does not dissolve, the solvent may not be suitable. You may need to select a more polar or less polar solvent, depending on the initial choice. For instance, if ethanol fails to dissolve the compound, you could try a more polar solvent like DMSO or a less polar one like toluene.

Q4: No crystals are forming upon cooling. What went wrong?

A4: There are several reasons why crystals may not form:

  • Too much solvent was used: Try evaporating some of the solvent to create a more saturated solution.

  • The solution is cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The solution is supersaturated: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound to induce crystallization.

Q5: The recrystallized product is still impure. What can I do?

A5: If the product remains impure after one recrystallization, a second recrystallization may be necessary. Ensure that the initial crude product is as pure as possible before the first recrystallization. You can also try a different solvent or a mixed solvent system for the subsequent recrystallization. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtering.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause Solution
Oiling out The compound is insoluble in the solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent in which the compound is more soluble. A mixed solvent system can also be effective.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled. Pre-heat the filtration apparatus to prevent premature crystallization.
Crystals are very fine The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.

Experimental Protocol: Solvent Selection for Recrystallization

This protocol outlines a general procedure for identifying a suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, agitating after each addition, until the solid dissolves or it is clear that it is insoluble. Record your observations. A good solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

  • Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure crystals.

Solvent Suitability Summary:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingSuitability
EthanolLow to ModerateHighGoodPromising
MethanolLow to ModerateHighGoodPromising
WaterInsolubleInsolubleNoneUnsuitable
TolueneModerate to HighHighPoorLikely Unsuitable
HexaneInsolubleLowPoorLikely Unsuitable
AcetoneHighHighPoorUnsuitable
Ethyl AcetateModerateHighFairPossible

This table provides a hypothetical summary based on the general solubility of benzothiazole derivatives and should be confirmed by experimental testing.

Visual Workflow for Recrystallization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the general recrystallization process.

References

Safe handling and storage procedures for 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Limited Information for 2,4,5-Trimethylbenzo[d]thiazole

Very limited data is available for this compound. The following information has been compiled from a chemical supplier.

Physicochemical Properties:

PropertyValue
CAS Number 401936-07-0[1]
Molecular Formula C₁₀H₁₁NS[1]
Molecular Weight 177.27 g/mol [1]
Purity 95%[1]
Recommended Storage 2-8 °C[1]

Handling and Storage (General Guidance - Not a Substitute for SDS):

Due to the lack of specific data, general prudent laboratory practices for handling heterocyclic aromatic compounds should be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing in a tightly sealed container in a cool, dry place away from incompatible materials.

Troubleshooting and FAQs:

Given the absence of detailed experimental data for this specific compound, troubleshooting guides and FAQs cannot be provided at this time. It is critical to consult the supplier for any technical support regarding its use.

Safety Information for a Similarly Named Compound: 2,4,5-Trimethylthiazole

CRITICAL DISCLAIMER: The following information is for 2,4,5-trimethylthiazole (CAS No. 13623-11-5) and is provided for informational purposes only. This compound is structurally different from this compound. DO NOT use this information for the handling and storage of this compound.

Hazard Identification and Classification

2,4,5-Trimethylthiazole is classified as a hazardous substance.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3]

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][3]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2][3]

Signal Word: Danger

Safe Handling and Storage Procedures

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure eyewash stations and safety showers are close to the workstation location.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep the container tightly closed.[2][5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store locked up.[2]

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2][5]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2][5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]

Spill and Disposal Procedures
  • Spill Response: Absorb the spill with inert material (e.g., sand, diatomite) and place it in a suitable container for disposal.[3] Remove all sources of ignition and use non-sparking tools.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

Logical Workflow for Chemical Handling

The following diagram illustrates a general logical workflow for safely handling any chemical, which is critically important in the case of substances with limited safety data like this compound.

A Obtain Chemical and SDS B Review SDS Thoroughly A->B C Identify Hazards and Required PPE B->C D Prepare Work Area (Ventilation, Spill Kit) C->D E Wear Appropriate PPE D->E F Handle Chemical in Designated Area E->F G Properly Label and Store Chemical F->G H Decontaminate Work Area and PPE G->H I Dispose of Waste According to SDS H->I

Caption: General workflow for safe chemical handling.

References

Preventing byproduct formation in benzothiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during benzothiazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzothiazole synthesis from 2-aminothiophenol?

A1: The three most common byproducts encountered during the cyclization of 2-aminothiophenol with aldehydes or carboxylic acids are:

  • Bis(2-aminophenyl) disulfide: This byproduct arises from the oxidative dimerization of the 2-aminothiophenol starting material. Its formation is favored by overly oxidative conditions or prolonged exposure to air.

  • Benzothiazoline: This is a common intermediate in the reaction. Its presence in the final product indicates incomplete oxidation to the desired benzothiazole.

  • Benzothiazolone: This byproduct can form, particularly when carbon dioxide is present or when using certain reagents. Its formation can be suppressed by using reducing agents like hydrosilanes.[1]

Q2: How can I prevent the formation of bis(2-aminophenyl) disulfide?

A2: To prevent the formation of bis(2-aminophenyl) disulfide, it is crucial to control the oxidative environment. This can be achieved by:

  • Running the reaction under an inert atmosphere: Using nitrogen or argon can minimize the oxidation of the starting material.

  • Careful selection of the oxidant: Use the stoichiometric amount of a mild oxidant. Over-oxidation can lead to the dimerization of 2-aminothiophenol.

  • Controlling the reaction time: Prolonged reaction times can increase the likelihood of starting material oxidation.

Q3: My final product contains a significant amount of benzothiazoline. How can I drive the reaction to completion?

A3: The presence of benzothiazoline indicates that the final oxidation step is incomplete. To address this, you can:

  • Increase the amount of oxidant: A slight excess of the oxidizing agent can help to fully convert the benzothiazoline intermediate to the benzothiazole.

  • Extend the reaction time for the oxidation step: Allowing more time for the oxidation to occur can lead to a more complete conversion.

  • Change the oxidant: Some oxidants are more effective than others. For example, switching from air oxidation to an agent like iodine or hydrogen peroxide might improve the conversion.

Q4: I am observing the formation of benzothiazolone. What is the likely cause and how can I avoid it?

A4: Benzothiazolone formation is often associated with the presence of carbon dioxide, which can act as a carbonyl source.[1] To minimize its formation:

  • Degas your solvents: Removing dissolved CO2 from your reaction solvents can be beneficial.

  • Use a closed system or inert atmosphere: This will prevent atmospheric CO2 from entering the reaction.

  • Employ a reducing agent: The use of hydrosilanes in the reaction has been shown to suppress the formation of benzothiazolones.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Benzothiazole and Presence of Multiple Byproducts

This is a common issue that can be caused by a variety of factors. The following workflow can help you troubleshoot the problem.

G start Low Yield of Benzothiazole check_sm Verify Purity of Starting Materials (2-aminothiophenol and aldehyde/carboxylic acid) start->check_sm check_conditions Review Reaction Conditions (Temperature, Solvent, Catalyst) check_sm->check_conditions check_oxidant Evaluate Oxidant Choice and Stoichiometry check_conditions->check_oxidant incomplete_reaction Incomplete Reaction? (TLC analysis shows starting material) check_oxidant->incomplete_reaction byproduct_id Identify Major Byproduct(s) (NMR, MS) incomplete_reaction->byproduct_id If reaction appears complete disulfide Major Byproduct is Bis(2-aminophenyl) disulfide byproduct_id->disulfide benzothiazoline Major Byproduct is Benzothiazoline byproduct_id->benzothiazoline benzothiazolone Major Byproduct is Benzothiazolone byproduct_id->benzothiazolone solution_disulfide Implement Strategies to Reduce Oxidation (Inert atmosphere, milder oxidant) disulfide->solution_disulfide solution_benzothiazoline Optimize Oxidation Step (Increase oxidant, extend time) benzothiazoline->solution_benzothiazoline solution_benzothiazolone Minimize CO2 and/or Add Reductant (Degas solvents, use hydrosilane) benzothiazolone->solution_benzothiazolone

Caption: Troubleshooting workflow for low benzothiazole yield.

Issue 2: Formation of Bis(2-aminophenyl) disulfide

The formation of this disulfide byproduct is a clear indication of premature or excessive oxidation of the 2-aminothiophenol starting material.

G A 2-Aminothiophenol B Desired Reaction: Nucleophilic attack on Carbonyl A->B D Side Reaction: Oxidation A->D C Benzothiazole Product B->C E Bis(2-aminophenyl) disulfide D->E

References

Column chromatography conditions for purifying 2,4,5-Trimethylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2,4,5-trimethylbenzo[d]thiazole derivatives. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound derivatives.

Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) may not be optimal for separating the compounds of interest.- Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents. A good starting point for benzothiazole derivatives is a mixture of ethyl acetate and hexanes.[1] Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity. - Test different solvent systems: If ethyl acetate/hexane is not effective, consider other systems such as diethyl ether/hexanes or methanol/dichloromethane for more polar compounds.[2]
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.- Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mixture. For instance, if you are using a 10:1 hexane:ethyl acetate mixture, try changing to 5:1 or 2:1. - Check for compound stability on silica: Some compounds can decompose on silica gel.[3] You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[3]
The compound elutes too quickly (with the solvent front). The eluent is too polar, causing the compound to have a very high affinity for the mobile phase and little interaction with the stationary phase.- Decrease the polarity of the eluent: Increase the proportion of the non-polar solvent. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 5:1 or 10:1 mixture.
Tailing or streaking of bands on the column. This can be caused by several factors, including overloading the column, poor sample solubility in the eluent, or interactions between the compound and the stationary phase.- Ensure the sample is fully dissolved: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column.[2] - Do not overload the column: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. - Add a small amount of a modifying solvent: For basic compounds like some benzothiazole derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing. For acidic compounds, a small amount of acetic acid can be added.
Cracks or channels forming in the silica gel bed. This is often due to improper packing of the column or allowing the column to run dry.- Pack the column carefully: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. - Never let the solvent level drop below the top of the silica gel: Always keep a head of solvent above the stationary phase to prevent it from drying out and cracking.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 2,4,5-trimethylbenzothiazole derivatives?

A1: While specific conditions for 2,4,5-trimethylbenzothiazole derivatives are not widely reported, a common and effective starting point for substituted benzothiazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][4] A typical starting ratio to test would be in the range of 10:1 to 5:1 (hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q2: What stationary phase should I use?

A2: Silica gel is the most commonly used stationary phase for the purification of benzothiazole derivatives due to its versatility and effectiveness in separating compounds of varying polarities.[5][6]

Q3: How do I choose the correct column size?

A3: The size of the column depends on the amount of crude material you need to purify. A general guideline is to use a silica gel weight that is 20 to 100 times the weight of your crude sample. The inner diameter of the column should allow for a silica gel bed height of about 15-20 cm.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[2] This technique is particularly useful when your compound is not very soluble in the eluent.[2] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: How can I monitor the separation during column chromatography?

A5: The separation is typically monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TTC). This allows you to identify which fractions contain your desired product and to assess its purity.

Column Chromatography Conditions for Benzothiazole Derivatives

The following table summarizes column chromatography conditions that have been used for the purification of various substituted benzothiazole derivatives. These can serve as a starting point for developing a purification method for 2,4,5-trimethylbenzothiazole derivatives.

Compound TypeStationary PhaseEluent SystemReference
Benzo[2][3]thiazolo[2,3-c][1][2][5]triazole derivativeSilica gelEthyl acetate/Hexanes (2:1)[1]
Substituted N-(4-fluoro-3-nitrophenyl)acetamideSilica gelEthyl acetate/Hexanes (2:1)[1]
Substituted tert-butyldimethyl((4-fluoro-3-nitrophenyl)oxy)silaneSilica gelDiethyl ether/Hexanes (4:1)[1]
2-Substituted benzothiazolesSilica gelEthyl acetate/Hexane (3-5%)
2-Phenylnaphtho[2,1-d]thiazoleSilica gelPetroleum ether/Ethyl acetate[4]

Experimental Protocol: General Column Chromatography Procedure

The following is a generalized procedure for the purification of a 2,4,5-trimethylbenzothiazole derivative using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude 2,4,5-trimethylbenzothiazole derivative in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient elution, start with a low polarity solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4,5-trimethylbenzothiazole derivative.

Experimental Workflow

ColumnChromatographyWorkflow start Start prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of 2,4,5-trimethylbenzothiazole derivatives.

References

Validation & Comparative

A Comparative Analysis of Benzothiazole Isomers: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of substituted benzothiazole isomers. While the primary focus is on trimethylated derivatives, a notable scarcity of specific experimental data for 2,4,5-trimethylbenzo[d]thiazole necessitates a broader analysis of the benzothiazole scaffold to draw comparative insights.

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. These activities are intricately linked to the substitution pattern on the benzothiazole core, influencing the molecule's physicochemical properties and its interaction with biological targets. This guide aims to collate available data on various benzothiazole isomers to facilitate a comparative understanding of their properties and potential applications.

Physicochemical Properties of Selected Benzothiazole Derivatives

The position of substituent groups on the benzothiazole ring profoundly impacts its physical and chemical characteristics, such as melting point, boiling point, and solubility. These properties, in turn, affect the compound's pharmacokinetic profile. Due to the limited availability of specific data for this compound, the following table presents data for the parent benzothiazole and a commercially available trimethylated isomer to illustrate the effect of substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
BenzothiazoleC₇H₅NS135.192227-228
2,5,6-Trimethylbenzo[d]thiazoleC₁₀H₁₁NS177.2781-85143 @ 5 mmHg

Synthesis of Substituted Benzothiazoles: A General Overview

The synthesis of benzothiazole derivatives is most commonly achieved through the condensation of a 2-aminothiophenol with a variety of reagents, including aldehydes, carboxylic acids, or acid chlorides. This versatile reaction allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. Substitution on the benzene ring is typically accomplished by starting with an appropriately substituted aniline.

A general synthetic pathway is illustrated below:

Synthesis General Synthesis of 2-Substituted Benzothiazoles cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_Aminothiophenol 2-Aminothiophenol Derivative Condensation Condensation/ Cyclization 2_Aminothiophenol->Condensation Reagent Aldehyde, Carboxylic Acid, etc. (R-CHO, R-COOH) Reagent->Condensation Benzothiazole 2-Substituted Benzothiazole Derivative Condensation->Benzothiazole

Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.

Biological Activity: Antimicrobial and Anticancer Potential

Benzothiazole derivatives have been extensively investigated for their therapeutic potential, with many exhibiting significant antimicrobial and anticancer activities. The nature and position of substituents on the benzothiazole scaffold play a crucial role in determining the potency and selectivity of these biological effects.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microorganisms. It is important to note the absence of specific data for this compound in the reviewed literature.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
2-ArylbenzothiazolesStaphylococcus aureus0.025 mM[1]
Benzothiazole-thiazole hybridsStaphylococcus aureus3.90 - 15.63[2]
Benzothiazole-thiazole hybridsCandida albicans3.90 - 15.63[2]
2,6-disubstituted benzothiazolesMoraxella catarrhalis4[3]
Anticancer Activity

The anticancer properties of benzothiazoles are a major focus of research. Certain derivatives have shown potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of protein kinases and induction of apoptosis. The table below presents the half-maximal inhibitory concentration (IC50) values for some benzothiazole derivatives.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazolesVariousNot specified[4]
Benzothiazole-based 1,2,4-triazinesVariousNot specified[5]
2,4,5-Trisubstituted thiazolesVariousNot specified[6]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles

This protocol describes a common method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol (solvent)

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid)

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of acid to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-arylbenzothiazole.

The following diagram illustrates the typical workflow for such a synthesis and purification process.

Synthesis_Workflow Workflow for Synthesis and Purification of 2-Arylbenzothiazoles Start Start Dissolve_Reactants Dissolve 2-aminothiophenol and aldehyde in ethanol Start->Dissolve_Reactants Add_Catalyst Add acid catalyst Dissolve_Reactants->Add_Catalyst Reflux Reflux reaction mixture Add_Catalyst->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_Mixture Cool to room temperature Monitor_TLC->Cool_Mixture Reaction complete Filter_Product Collect precipitate by filtration Cool_Mixture->Filter_Product Wash_Product Wash with cold ethanol Filter_Product->Wash_Product Recrystallize Recrystallize from suitable solvent Wash_Product->Recrystallize Pure_Product Obtain pure product Recrystallize->Pure_Product

Caption: A typical workflow for the synthesis and purification of 2-arylbenzothiazoles.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (benzothiazole derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and solvent, but no test compound), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Conclusion

The benzothiazole scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is highly dependent on the nature and position of substituents. While this guide provides a comparative overview based on available literature, the significant lack of specific experimental data for this compound highlights a gap in the current research landscape. Further investigation into this and other understudied isomers is warranted to fully elucidate the structure-activity relationships within this important class of heterocyclic compounds and to unlock their full therapeutic potential. Researchers are encouraged to explore the synthesis and biological evaluation of these novel derivatives to contribute to the growing body of knowledge.

References

A Comparative Analysis of the Biological Activities of Riluzole Analogs and the Potential Profile of 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of riluzole, a neuroprotective and anticonvulsant drug, with its various analogs. Due to a lack of available experimental data for 2,4,5-Trimethylbenzo[d]thiazole, this document will focus on the established activities of known riluzole analogs and discuss the potential biological profile of this compound based on structure-activity relationships within the broader benzothiazole class.

Introduction to Riluzole and Benzothiazole Derivatives

Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, is a prominent member of the benzothiazole class of compounds. It is an approved medication for amyotrophic lateral sclerosis (ALS), where it has been shown to have modest but significant effects on survival.[1][2] The therapeutic effects of riluzole are attributed to its multifactorial mechanism of action, which primarily involves the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels.[3][4] Benzothiazole and its derivatives are considered "privileged structures" in medicinal chemistry, as they form the core of numerous compounds with a wide range of biological activities, including anticonvulsant, neuroprotective, anticancer, and anti-inflammatory properties.[5][6] This has spurred extensive research into the synthesis and evaluation of riluzole analogs and other substituted benzothiazoles to develop more potent and selective therapeutic agents.

Comparative Biological Activity of Riluzole and its Analogs

The biological activity of riluzole and its analogs has been extensively studied, particularly their anticonvulsant and neuroprotective effects. The following sections present quantitative data from various in vivo and in vitro studies.

Anticonvulsant Activity

The anticonvulsant properties of riluzole and its analogs are often evaluated using rodent models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.[7]

Table 1: Anticonvulsant Activity of Riluzole Analogs in the Maximal Electroshock (MES) Test in Mice

CompoundSubstituent at C6ED₅₀ (mg/kg, i.p.)Reference
Riluzole-OCF₃9.85[7]
Analog 4j-N(CH₃)₂9.85[7]
Analog with -CF₃-CF₃Not specified, but active[8]
Analog with -CH(CH₃)₂-CH(CH₃)₂Slightly less potent than riluzole[8]

Table 2: Anticonvulsant Activity of Riluzole Analogs in the Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

CompoundSubstituent at C6ED₅₀ (mg/kg, i.p.)Reference
Riluzole-OCF₃Ineffective[9]
Analog 4j-N(CH₃)₂12.0[7]

It is noteworthy that while riluzole is effective in the MES model, it is generally found to be ineffective against seizures induced by pentylenetetrazole.[9][10] This suggests that its mechanism of action is more aligned with preventing seizure spread rather than elevating the seizure threshold.

In Vitro Neuroprotective and Sodium Channel Blocking Activity

The neuroprotective effects of riluzole are often linked to its ability to inhibit voltage-gated sodium channels (VGSCs) and modulate glutamate excitotoxicity. The patch-clamp technique is commonly used to evaluate the inhibitory effects of these compounds on specific sodium channel subtypes.

Table 3: In Vitro Activity of Riluzole Analogs on Human Voltage-Gated Sodium Channels (hNav1.4)

CompoundSubstituent at C2Substituent at C6IC₅₀ (µM) at 0.1 HzIC₅₀ (µM) at 10 HzReference
Riluzole-NH₂-OCF₃103 ± 1020.8 ± 1.5[8]
Analog 3-NH₂-CF₃114 ± 2025 ± 3[8]
Analog 5-NH₂-CH(CH₃)₂130 ± 3038 ± 6[8]
Analog 14-Piperazin-1-yl-OCF₃128 ± 1632 ± 3[8]

These in vitro studies highlight the structure-activity relationships, where modifications to the benzothiazole core can influence the potency and use-dependent block of sodium channels.

The Potential Biological Profile of this compound

Extensive literature searches did not yield any specific experimental data on the biological activity of this compound. This suggests that this particular compound may be novel or has not been extensively studied for its neuroprotective or anticonvulsant properties. However, based on the known structure-activity relationships of the broader class of substituted benzothiazoles, some potential activities can be hypothesized.

The introduction of methyl groups at positions 4 and 5 of the benzothiazole ring could influence the compound's lipophilicity and steric properties, which in turn may affect its ability to cross the blood-brain barrier and interact with biological targets. The substitution pattern on the benzothiazole nucleus is a critical determinant of its biological activity.[5] For instance, the presence of a trifluoromethoxy group at the 6-position of riluzole is important for its activity.[8] The biological impact of methyl groups at the 2, 4, and 5 positions would require experimental validation.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that can elevate the seizure threshold.

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazole.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound is administered i.p. at various doses, with a control group receiving the vehicle.

  • After a specific time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • The absence of clonic seizures for a defined period is considered protection.

  • The ED₅₀ is calculated based on the dose that protects 50% of the animals from seizures.[7]

Glutamate-Induced Neurotoxicity Assay

This in vitro assay is used to screen for compounds with neuroprotective effects against excitotoxicity.

Objective: To determine the ability of a test compound to protect neuronal cells from cell death induced by excessive glutamate exposure.

Procedure:

  • Neuronal cells (e.g., primary cortical neurons or a neuronal cell line like HT22) are cultured in 96-well plates.

  • The cells are pre-incubated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Glutamate is then added to the culture medium at a concentration known to induce excitotoxicity (e.g., 5 mM for HT22 cells).

  • The cells are incubated with glutamate and the test compound for a defined period (e.g., 24 hours).

  • Cell viability is assessed using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The MTT reagent is added to the wells and incubated.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan is then solubilized, and the absorbance is measured using a microplate reader.

  • The neuroprotective effect is quantified by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

Visualizations

Riluzole_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Activates VGSC Voltage-Gated Na+ Channel VGSC->Glutamate_Vesicle Depolarization leads to Glutamate Release Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_R->Excitotoxicity AMPA_R->Excitotoxicity Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_R Inhibits (non-competitive)

Caption: Proposed mechanism of action of Riluzole.

Anticonvulsant_Screening_Workflow Start Start: Compound Synthesis Animal_Model Animal Model Selection (e.g., Mice) Start->Animal_Model Compound_Admin Test Compound Administration (i.p.) Animal_Model->Compound_Admin MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Data_Analysis Data Analysis: Calculate ED₅₀ MES_Test->Data_Analysis scPTZ_Test->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Experimental workflow for in vivo anticonvulsant screening.

Neuroprotection_Assay_Workflow Start Start: Neuronal Cell Culture Compound_Incubation Pre-incubation with Test Compound Start->Compound_Incubation Glutamate_Exposure Induce Excitotoxicity (e.g., with Glutamate) Compound_Incubation->Glutamate_Exposure Incubation Incubation (24h) Glutamate_Exposure->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis: Quantify Neuroprotection Viability_Assay->Data_Analysis End End: Determine Neuroprotective Efficacy Data_Analysis->End

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This guide has provided a comparative overview of the biological activities of riluzole and its analogs, focusing on their well-documented anticonvulsant and neuroprotective properties. The presented data underscores the importance of the benzothiazole scaffold in designing neurologically active compounds. While no specific experimental data for this compound could be located, the structure-activity relationships of known analogs suggest that substitutions on the benzothiazole ring are crucial for activity. Further experimental investigation is necessary to elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent. The detailed experimental protocols and workflows provided herein offer a foundation for such future research endeavors.

References

Navigating the Structure-Activity Landscape of 2,4,5-Trimethylbenzo[d]thiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide aims to provide a comparative analysis of 2,4,5-trimethylbenzo[d]thiazole analogs, a class of compounds with potential therapeutic applications. However, a comprehensive literature search reveals a significant gap in publicly available research specifically detailing the structure-activity relationship (SAR) of this particular scaffold. While extensive research exists for the broader benzothiazole class, data on analogs with the precise 2,4,5-trimethyl substitution pattern is currently limited.

This guide will, therefore, provide a foundational understanding based on the general SAR principles of substituted benzothiazoles, offering a framework for future investigations into the specific 2,4,5-trimethylated series.

General Structure-Activity Relationships of Substituted Benzothiazoles

Research on various substituted benzothiazole derivatives has highlighted several key structural features that influence their biological activity, which can be extrapolated as starting points for the investigation of this compound analogs.

Table 1: General SAR Observations for Substituted Benzothiazole Analogs
Position of SubstitutionInfluence on Biological Activity (General Observations)Potential Impact on 2,4,5-Trimethyl Analogs
2-Position Modifications at this position significantly impact activity. Aromatic or heteroaromatic substitutions are common. The nature of the substituent (electron-donating or electron-withdrawing) can modulate potency and selectivity. For example, in some anticancer derivatives, a 2-aryl group is crucial for activity.The 2-methyl group in the target scaffold is a key feature. Modifications to this position, such as replacement with larger alkyl groups, aryl rings, or substituted amines, would be a primary focus for SAR studies.
4-Position Substitution at the 4-position of the benzene ring can influence lipophilicity and steric interactions with biological targets.The 4-methyl group contributes to the overall lipophilicity of the core structure. Exploring the impact of replacing this methyl group with other small alkyl groups or polar substituents would be informative.
5-Position The 5-position is another critical point for modification. Electron-withdrawing groups at this position have been shown to enhance the anticancer activity of some benzothiazole series.The 5-methyl group in the specified scaffold is an electron-donating group. Investigating the effect of replacing it with electron-withdrawing groups (e.g., halogens, nitro groups) could lead to significant changes in biological activity.
6-Position The 6-position is frequently modified in SAR studies of benzothiazoles. Substituents here can influence various properties, including metabolic stability and target binding.While the target scaffold is unsubstituted at this position, future SAR studies should consider introducing a variety of substituents at the 6-position of the this compound core.
7-Position Substitution at the 7-position is less commonly explored but can still play a role in fine-tuning the activity and pharmacokinetic properties of benzothiazole analogs.Similar to the 6-position, the impact of substitution at the 7-position on the 2,4,5-trimethylated core remains an open area for investigation.

Experimental Protocols for Evaluating Benzothiazole Analogs

To facilitate future research in this area, this section outlines common experimental protocols used to assess the biological activity of benzothiazole derivatives.

Anticancer Activity Evaluation

MTT Assay for Cytotoxicity:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

Enzyme Inhibitory Activity

Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase):

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Research Pathways

To guide future SAR studies on this compound analogs, the following diagrams illustrate a logical workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR Analysis Synthesis Synthesis of this compound Analogs Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Target_ID Target Identification (e.g., Enzyme Inhibition Assays) Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_Analysis SAR_Analysis Structure-Activity Relationship Analysis Pathway_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization signaling_pathway Hypothetical Signaling Pathway Inhibition Analog This compound Analog Kinase Target Kinase (e.g., EGFR) Analog->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK Pathway) Kinase->Downstream Activation Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotion

A Comparative Analysis of In Vitro and In Vivo Efficacy of Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Substituted Benzothiazole Compounds in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of 2,4,5-trimethylbenzo[d]thiazole was not found in the available scientific literature. This guide provides a comparative analysis of structurally related substituted benzothiazole compounds to offer insights into their potential anticancer activities.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] This guide summarizes the available data on the efficacy of various substituted benzothiazole derivatives, providing a comparative overview for researchers in oncology and drug development.

In Vitro Efficacy of Substituted Benzothiazole Derivatives

The in vitro cytotoxic activity of benzothiazole derivatives is commonly evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Several studies have reported the IC50 values for various substituted benzothiazole compounds, highlighting the influence of different functional groups on their anticancer potency. For instance, a series of novel benzothiazole derivatives bearing an indole-based moiety demonstrated significant antitumor activity against various cancer cell lines.[2] One of the most potent compounds in this series, compound 20d , exhibited IC50 values in the nanomolar to low micromolar range against HT29 (colon cancer), H460 (lung cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.[2]

Another study on semicarbazone-containing benzothiazole derivatives also revealed potent antitumor activity. An indole-based hydrazine carboxamide derivative, compound 12 , showed IC50 values ranging from 0.015 µM to 1.53 µM against HT29, H460, A549, and MDA-MB-231 cell lines.[1]

The substitution pattern on the benzothiazole ring plays a crucial role in determining the cytotoxic potential. For example, 2-(4-aminophenyl)benzothiazoles with specific substitutions at the 3'-position of the phenyl ring have shown enhanced potency against a range of cancer cell lines, including breast, ovarian, lung, and renal cancer.[3]

Table 1: In Vitro Cytotoxicity (IC50) of Selected Substituted Benzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
20d Indole-based moietyHT29 (Colon)0.024[2]
H460 (Lung)0.29[2]
A549 (Lung)0.84[2]
MDA-MB-231 (Breast)0.88[2]
12 Indole-based hydrazine carboxamideHT29 (Colon)0.015[1]
H460 (Lung)0.28[1]
A549 (Lung)1.53[1]
MDA-MB-231 (Breast)0.68[1]
4a 2-aminobenzothiazole hybridHCT-116 (Colorectal)5.61[4]
HEPG-2 (Hepatocellular)7.92[4]
MCF-7 (Breast)3.84[4]
4e 2-aminobenzothiazole hybridHCT-116 (Colorectal)9.04[4]
HEPG-2 (Hepatocellular)11.52[4]
MCF-7 (Breast)6.11[4]

In Vivo Efficacy of Substituted Benzothiazole Derivatives

The in vivo antitumor efficacy of promising benzothiazole compounds is typically evaluated in animal models, most commonly in immunodeficient mice bearing human tumor xenografts. These studies provide crucial information on the compound's therapeutic potential, including its ability to inhibit tumor growth and its overall tolerability in a living organism.

For instance, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide (13b ) was shown to have an excellent inhibitory effect on tumor growth in in vivo models.[5] Similarly, certain 2-(4-aminophenyl)benzothiazole derivatives have demonstrated potent growth inhibition of human mammary carcinoma models in nude mice.[3]

Due to the lack of specific in vivo data for this compound, a generalized table cannot be constructed. However, the available literature indicates that substituted benzothiazoles with potent in vitro activity are often advanced to in vivo studies, with some showing significant tumor growth inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a few hours.[8]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[8] A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[8]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

In vivo efficacy is often assessed using xenograft models in immunocompromised mice.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound, typically administered intraperitoneally or orally, for a specified duration. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. The body weight of the mice is also monitored as an indicator of toxicity.

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives have been shown to exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer. Two of the most prominent targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.[9][10]

VEGFR Signaling Pathway:

VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR signaling can block the blood supply to the tumor, thereby inhibiting its growth.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Benzothiazole Derivatives PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by benzothiazole derivatives.

EGFR Signaling Pathway:

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[12] Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Benzothiazole Derivatives RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Experimental Workflow

The general workflow for evaluating the anticancer efficacy of novel compounds involves a multi-step process from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_workflow Anticancer Drug Discovery Workflow Compound_Synthesis Compound Synthesis (e.g., Benzothiazole Derivatives) In_Vitro_Screening In Vitro Screening (MTT Assay, etc.) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (Xenograft Models) Hit_Identification->In_Vivo_Testing Mechanism_Studies Mechanism of Action Studies (Signaling Pathways, etc.) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for anticancer drug discovery.

References

Navigating Kinase Inhibitor Specificity: A Comparative Guide to Benzothiazole Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

The thiazole ring is a common scaffold in kinase inhibitors, valued for its ability to interact with the ATP-binding pocket of various kinases.[1][2][3] However, this can also lead to off-target effects, where the inhibitor binds to and affects kinases other than the intended target.[4][5] Such cross-reactivity can result in unforeseen side effects and reduced therapeutic efficacy. Therefore, rigorous assessment of an inhibitor's selectivity profile across the human kinome is a critical step in drug development.[6]

Comparative Inhibitory Activity of Benzothiazole Analogs

To illustrate the potential for cross-reactivity among benzothiazole derivatives, the following table summarizes the inhibitory activity (IC50 values) of various related compounds against different kinases. It is important to note that direct comparisons should be made with caution due to variations in assay conditions.

Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (µM)Reference
Tetrahydrobenzo[d]thiazoles Compound 1gCK21.9[7]
GSK3β0.67[7]
2-Thioether-benzothiazoles BI-87G3JNK1Data not specified as IC50, but noted as a potent inhibitor[8][9]
2-Aminothiazoles Dasatinib (BMS-354825)Pan-Src family kinasesSubnanomolar to nanomolar range[10]
2,4,5-Trisubstituted Pyrimidines with Thiazole Moiety Compound 30eCDK9Selectivity over CDK2 mentioned, specific IC50 not provided[11]

This table is illustrative and not an exhaustive list. The inhibitory activities are highly dependent on the specific substitutions on the benzothiazole core.

Experimental Protocols for Kinase Inhibitor Profiling

Accurate determination of a compound's kinase selectivity profile relies on robust and standardized experimental protocols. Several platforms are commonly used in the industry and academia.[12][13][14][15]

ADP-Glo™ Kinase Assay

This luminescent ADP detection platform offers a universal method for measuring the activity of a wide range of kinases.[12] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (e.g., 2,4,5-Trimethylbenzo[d]thiazole) are incubated together in a multi-well plate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader, and the signal is proportional to the ADP concentration.

  • Data Analysis: IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Terminate reaction, Deplete ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP, Generate light) B->C D Measure Luminescence C->D E Calculate IC50 D->E

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Chemoproteomics using Kinobeads

This approach utilizes "kinobeads," an affinity resin with immobilized, non-selective kinase inhibitors, to capture a large portion of the kinome from cell lysates.[14][15] The binding of a test compound to its target kinases is then assessed through competition.

Workflow:

  • Cell Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Competitive Binding: Incubate the lysate with varying concentrations of the test compound.

  • Kinobeads Incubation: Add the kinobeads to the lysate to capture kinases that are not bound to the test compound.

  • Pull-down and Digestion: Isolate the kinobeads, wash away non-specifically bound proteins, and digest the captured kinases into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using quantitative mass spectrometry (e.g., using tandem mass tags - TMT) to identify and quantify the captured kinases.

  • Data Analysis: Determine the displacement of kinases from the beads at different compound concentrations to calculate binding affinities (e.g., Kd values).

cluster_workflow Kinobeads Chemoproteomics Workflow A Cell Lysate B Incubate with Test Compound A->B C Add Kinobeads B->C D Pull-down & Wash C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Identify & Quantify Bound Kinases F->G

Caption: Workflow for Kinase Profiling using Kinobeads.

Understanding Cross-Reactivity in Signaling Pathways

The off-target effects of a kinase inhibitor can have significant biological consequences by perturbing unintended signaling pathways.[4] For instance, a compound designed to inhibit a specific kinase in a cancer-related pathway might inadvertently inhibit a kinase involved in a crucial metabolic pathway, leading to toxicity.

The diagram below illustrates a hypothetical scenario where an inhibitor targeting Kinase A in the MAPK/ERK pathway also shows cross-reactivity with Kinase X in a parallel pathway, leading to an off-target effect.

cluster_pathway Hypothetical Signaling Pathways Receptor1 Receptor Tyrosine Kinase RAS RAS Receptor1->RAS RAF RAF RAS->RAF MEK MEK (Kinase A) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Receptor2 Another Receptor KinaseX Kinase X Receptor2->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Metabolism Metabolic Regulation SubstrateY->Metabolism Inhibitor Benzothiazole Inhibitor Inhibitor->MEK Intended Target Inhibitor->KinaseX Off-Target Effect

Caption: Cross-reactivity of a kinase inhibitor in signaling pathways.

Conclusion

While specific data on the cross-reactivity of this compound is not currently available, the analysis of structurally related benzothiazole and thiazole derivatives underscores the critical need for comprehensive kinase inhibitor profiling. The inherent potential for off-target effects within this class of compounds necessitates the use of robust and multifaceted assay platforms, such as biochemical assays and chemoproteomics. By thoroughly characterizing the selectivity of kinase inhibitors, researchers can better predict their biological effects, minimize unintended toxicities, and ultimately develop safer and more effective targeted therapies.

References

Benchmarking the synthesis of 2,4,5-Trimethylbenzo[d]thiazole against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic methodologies for 2,4,5-Trimethylbenzo[d]thiazole. Given the limited direct literature on this specific molecule, this guide extrapolates from well-established methods for the synthesis of substituted benzothiazoles. The primary route involves the cyclocondensation of a key intermediate, 3,4-dimethyl-2-aminothiophenol , with a reagent supplying the C2-methyl group. This document outlines various approaches to this synthesis, presenting quantitative data from analogous reactions to benchmark performance.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several established methods for benzothiazole ring formation. The choice of method will depend on factors such as desired yield, available starting materials, and reaction conditions. Below is a summary of potential methods with performance data from analogous reactions.

MethodReagents for C2-Methyl GroupCatalyst/ConditionsTypical Yield (%)Reaction Time (h)Temperature (°C)Ref. (Analogous Reactions)
Method A: From Carboxylic Acid Acetic AcidPolyphosphoric acid (PPA)80-9024140[1]
Acetic AcidMeSO₃H/SiO₂70-922-12140[1]
Acetic AcidSolar radiation, Choline chloride60--[2]
Method B: From Aldehyde AcetaldehydeH₂O₂/HCl in Ethanol85-940.75-1Room Temp.[3]
AcetaldehydeMolecular sieves 4Å, then PCC on silica gel85-95--[2]
Method C: From Acid Chloride Acetyl ChlorideKF·Al₂O₃High-Mild[2]

Note: Yields are based on reactions with unsubstituted or differently substituted 2-aminothiophenols and may vary for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the condensation of 3,4-dimethyl-2-aminothiophenol with acetic acid is provided below. This method is selected for its relatively straightforward procedure and use of common laboratory reagents.

Method A: Synthesis from Acetic Acid using Polyphosphoric Acid (PPA)

Materials:

  • 3,4-dimethyl-2-aminothiophenol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethyl-2-aminothiophenol (1 equivalent).

  • Add glacial acetic acid (1.2 equivalents) to the flask.

  • Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure good mixing and reaction medium (e.g., 10 times the weight of the aminothiophenol).

  • Heat the reaction mixture to 140°C and maintain this temperature with stirring for 24 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis Workflow and Decision Making

The selection of a synthetic route for this compound will be guided by several factors. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Synthesize This compound key_intermediate Key Intermediate: 3,4-dimethyl-2-aminothiophenol start->key_intermediate method_A Method A: From Acetic Acid key_intermediate->method_A method_B Method B: From Acetaldehyde key_intermediate->method_B method_C Method C: From Acetyl Chloride key_intermediate->method_C evaluation Evaluate Criteria: Yield, Cost, Safety, Scalability method_A->evaluation method_B->evaluation method_C->evaluation decision_A High Yield & Established evaluation->decision_A Method A decision_B Mild Conditions & Fast Reaction evaluation->decision_B Method B decision_C High Reactivity evaluation->decision_C Method C synthesis Perform Synthesis decision_A->synthesis decision_B->synthesis decision_C->synthesis end End: Pure Product synthesis->end

Caption: Synthetic route selection workflow.

This guide provides a foundational framework for approaching the synthesis of this compound. Researchers are encouraged to adapt and optimize these general procedures based on their specific laboratory capabilities and project requirements.

References

Cytotoxicity Showdown: Unraveling the Cellular Impact of 2,4,5-Trimethylbenzo[d]thiazole and its Parent Compound, Benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic profiles of 2,4,5-Trimethylbenzo[d]thiazole and its foundational structure, benzothiazole, reveals a significant data gap for the methylated derivative, while highlighting the well-documented cytotoxic potential of the parent compound and its analogues against various cancer cell lines. This guide synthesizes the available experimental data, outlines common testing methodologies, and illustrates the key signaling pathways implicated in benzothiazole-induced cell death.

While extensive research has explored the cytotoxic effects of benzothiazole and its derivatives, a notable absence of publicly available scientific literature on the specific cytotoxic properties of this compound prevents a direct head-to-head comparison. Consequently, this guide provides a detailed overview of the known cytotoxic activities of the parent benzothiazole scaffold, offering a foundational understanding for researchers and drug development professionals.

Quantitative Cytotoxicity Data

Due to the aforementioned data gap, a direct comparative table of IC50 values for this compound and benzothiazole is not possible. However, to provide a frame of reference, the following table summarizes the cytotoxic activity of several benzothiazole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Benzothiazole Derivatives

CompoundTarget Cell LineAssay MethodIC50 Value
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549MTT68 µg/mL[1]
6-nitrobenzo[d]thiazol-2-olLungA549MTT121 µg/mL[1]
Benzothiazole derivative 4 MCF-7Not Specified8.64 µM[2]
Benzothiazole derivative 5c MCF-7Not Specified7.39 µM[2]
Benzothiazole derivative 5d MCF-7Not Specified7.56 µM[2]
Benzothiazole derivative 6b MCF-7Not Specified5.15 µM[2]
Cisplatin (Reference Drug)MCF-7Not Specified13.33 µM[2]

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The evaluation of a compound's cytotoxicity is a cornerstone of preclinical drug development. The most frequently employed methods for assessing the cytotoxic effects of benzothiazole derivatives are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The treated cells are incubated for a defined period, typically 24 to 72 hours.

  • MTT Reagent Addition: The MTT reagent is added to each well.

  • Formazan Solubilization: After a further incubation period, a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell staining method that relies on the ability of the SRB dye to bind to protein components of cells. This assay provides a measure of total biomass.

Protocol Outline:

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound in 96-well plates.

  • Cell Fixation: Following incubation, the cells are fixed to the plate using a solution such as trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB solution.

  • Washing: Excess, unbound dye is removed by washing.

  • Dye Solubilization: The protein-bound dye is solubilized using a basic solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: The optical density is proportional to the total cellular protein, providing an estimation of cell number. IC50 values are then calculated.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation assay_step MTT or SRB Addition incubation->assay_step readout Absorbance Reading assay_step->readout data_processing Data Processing readout->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: A standardized workflow for assessing in vitro cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus benzothiazole Benzothiazole Derivative receptor Receptor Interaction (e.g., Receptor Tyrosine Kinase) benzothiazole->receptor Potential Interaction pi3k PI3K benzothiazole->pi3k Inhibition mapk MAPK Pathway (e.g., ERK) benzothiazole->mapk Modulation bax Bax benzothiazole->bax Upregulation bcl2 Bcl-2 benzothiazole->bcl2 Downregulation akt AKT pi3k->akt Activation apoptosis Apoptosis akt->apoptosis Inhibition of Apoptosis (when active) cytochrome_c Cytochrome c release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) cytochrome_c->caspase_cascade Activation caspase_cascade->apoptosis

References

Methyl Substitution on Benzothiazole Core: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of how the addition of a methyl group to the benzothiazole scaffold influences its pharmacological properties, supported by experimental data.

The strategic placement of a methyl group on the benzothiazole ring system has been shown to significantly modulate its biological activity. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the impact of methyl substitution on the anticancer and antimicrobial properties of benzothiazole derivatives. The information presented is based on a review of experimental data from various scientific studies.

Anticancer Activity: Enhanced Potency with Methyl Substitution

The introduction of methyl groups to the benzothiazole scaffold has been linked to enhanced anticancer activity. Structure-activity relationship (SAR) studies have demonstrated that methylation can lead to increased growth inhibition and cytotoxicity in various cancer cell lines.

For instance, a study on substituted pyrimidine-containing benzothiazole derivatives reported that a derivative with two methyl groups and one methylthio (SCH3) group exhibited excellent anticancer activity with a significant percentage of growth inhibition against lung, breast, and renal cancer cell lines[1][2]. Another example is the 2-(4-amino-3-methylphenyl) benzothiazole derivative, DF 203, which was developed as an antitumor agent and has undergone phase 1 clinical trials as a prodrug[3].

The mechanism of action for some bioactive benzothiazoles involves the modulation of key signaling pathways. For example, some derivatives have been found to suppress the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival, thereby inducing apoptosis in cancer cells[4]. Others have been shown to activate the p53 tumor suppressor pathway[1].

Table 1: Comparison of Anticancer Activity of Methylated vs. Non-Methylated Benzothiazole Derivatives

CompoundStructureCancer Cell LineBioactivity (IC50/GI50)Reference
Pyrimidine Derivative 35 Contains two methyl groups and one SCH3 groupLung, Breast, and Renal Cancer Cell LinesGood percentage of growth inhibition[1][2]
Urea Benzothiazole 56 Unspecified substitution60 cancer cell linesAverage GI50 value of 0.38 µM[1]
Chlorobenzyl Indole Semicarbazide BTA 55 Unspecified substitutionHT-29, H460, A549, MDA-MB-231IC50 values: 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM respectively[1][2]
DF 203 2-(4-amino-3-methylphenyl) benzothiazoleVarious tumor cell linesAntitumor agent (Phase 1 clinical trials)[3]

Experimental Protocol: MTT Assay for Anticancer Activity

The anticancer activity of benzothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole derivatives) and a standard drug (e.g., etoposide) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation Adhesion add_compounds Add Benzothiazole Derivatives & Standard Drug overnight_incubation->add_compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_formazan Incubate for Formazan Formation add_mtt->incubation_formazan add_dmso Add Solubilizing Agent (DMSO) incubation_formazan->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Antimicrobial Activity: Position of Methyl Group is Key

The position of the methyl group on the benzothiazole ring plays a crucial role in determining the antimicrobial activity. SAR studies have indicated that substitution at specific positions can significantly enhance the antibacterial efficacy of these compounds.

A notable finding is that the substitution of a methyl group at the 7th position of the benzothiazole ring enhances antibacterial action against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria[5]. In contrast, a study on 2-styryl benzothiazolium salts suggested that methyl substitution on the benzene part of the heterocycle (positions 4 and 6) did not significantly increase biological activity[6].

Table 2: Comparison of Antibacterial Activity of Methylated vs. Non-Methylated Benzothiazole Derivatives

CompoundSubstitutionTarget Organism(s)Bioactivity (Zone of Inhibition/MIC)Reference
Compound 43a Methyl group at 7th positionS. aureus, Bacillus subtilis, E. coliZone of Inhibition = 21–27 mm[5]
Kanamycin (Standard) -S. aureus, Bacillus subtilis, E. coliZone of Inhibition = 28–31 mm[5]
4-CH3 substituted 2-styryl benzothiazolium salt Methyl group at 4th positionNot specifiedLow activity contribution[6]
6-CH3 substituted 2-styryl benzothiazolium salt Methyl group at 6th positionNot specifiedLow activity contribution[6]

Experimental Protocol: Disc Diffusion Method for Antibacterial Activity

The antibacterial activity of benzothiazole derivatives is often assessed using the disc diffusion method.

  • Media Preparation: A suitable culture medium, such as nutrient agar, is prepared and sterilized.

  • Bacterial Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) are placed on the agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 24 hours.

  • Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Disc_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation_measurement Incubation & Measurement prepare_media Prepare & Sterilize Agar Plates inoculate_bacteria Inoculate Plates with Bacteria prepare_media->inoculate_bacteria apply_discs Apply Discs with Test Compounds, Positive & Negative Controls inoculate_bacteria->apply_discs incubate_plates Incubate Plates at 37°C for 24h apply_discs->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones

Signaling Pathways

Benzothiazole derivatives exert their biological effects by interacting with various cellular signaling pathways. In cancer, the PI3K/AKT pathway is a significant target. Inhibition of this pathway by benzothiazole compounds can lead to the downregulation of key survival proteins and the upregulation of pro-apoptotic factors like caspase-3 and cytochrome-c, ultimately resulting in cancer cell death[4].

PI3K_AKT_Pathway

References

A Comparative Analysis of the Antioxidant Properties of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant properties of various substituted benzothiazoles, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Benzothiazole, a heterocyclic compound, and its derivatives have garnered significant interest due to their wide range of biological activities, including their potential as antioxidant agents.[1] This document summarizes quantitative data from various studies, details the experimental protocols for key antioxidant assays, and visualizes a relevant biological pathway to provide a comprehensive overview of the structure-activity relationship of these compounds.

Comparative Antioxidant Activity

The antioxidant capacity of substituted benzothiazoles is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency. The following tables summarize the IC50 values of different benzothiazole derivatives from multiple studies, as determined by the DPPH, ABTS, and FRAP assays.

Table 1: DPPH Radical Scavenging Activity of Substituted Benzothiazoles

CompoundSubstitution PatternIC50 (µg/mL)Reference
BTA-12-ArylBetter than Ascorbic Acid at 60 µg/mL[2]
BTA-52-ArylBetter than Ascorbic Acid at 80 µg/mL[2]
BTA-82-ArylComparable to Ascorbic Acid at 100 µg/mL[2]
7aUnsubstituted167.27[3]
7b-OH112.92[3]
7c-Cl236.95[3]
7d-NO2 (meta)323.68[3]
7e-NO2 (para)214.74[3]
Ascorbic Acid (Standard)-26.49[3]
SC-7Coumarin substituted14.56[4]
SC-10Coumarin substituted< 31.25[4]
Ascorbic Acid (Standard)-12.5[4]

Table 2: ABTS Radical Scavenging Activity of Substituted Benzothiazoles

CompoundSubstitution PatternIC50 (µM)Reference
BTA-12-ArylBetter than Ascorbic Acid[2]
BTA-42-ArylBetter than Ascorbic Acid[2]
BTA-52-ArylBetter than Ascorbic Acid[2]
BTA-82-ArylBetter than Ascorbic Acid[2]
BTA-112-ArylBetter than Ascorbic Acid[2]
BTA-122-ArylBetter than Ascorbic Acid[2]
6ac2-(trihydroxyphenyl)45.9 ± 6.21[5]
7ad2-(dihydroxyphenyl)55.6 ± 0.51[5]
7bd2-(dihydroxyphenyl)46.3 ± 6.21[5]
Quercetin (Standard)-48.01 ± 4.36[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Benzothiazoles

CompoundSubstitution PatternFRAP Value (µM Fe(II)/mg)Reference
Data for specific substituted benzothiazoles in this format is limited in the searched literature. The FRAP assay confirms the reducing power of these compounds.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, by an antioxidant to the non-radical form, which is pale yellow.[2][6]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[7]

  • Sample Preparation: The substituted benzothiazole derivatives and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in a suitable solvent.[7]

  • Reaction Mixture: A specific volume of the sample or standard solution is mixed with a defined volume of the DPPH working solution.[7]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.[7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[2]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Preparation of ABTS Working Solution: The ABTS radical cation solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: The benzothiazole derivatives and a standard are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS working solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[9]

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the change in absorbance of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex.[10]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[11]

  • Sample Preparation: The test compounds and a ferrous sulfate standard are prepared.

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.[11]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[11]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[2]

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve.

Visualization of a Relevant Pathway

Benzothiazole and its derivatives can influence cellular signaling pathways involved in oxidative stress. One such pathway is the regulation of Reactive Oxygen Species (ROS) metabolism. The following diagram illustrates a simplified overview of how benzothiazole treatment can modulate this pathway, leading to a delayed senescence process.[12][13]

ROS_Metabolism_Pathway cluster_stress Oxidative Stress cluster_benzothiazole Intervention cluster_cellular_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) (O2•-, H2O2) SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) APX Ascorbate Peroxidase (APX) BTD Benzothiazole Derivative BTD->SOD Upregulates BTD->CAT Upregulates BTD->APX Upregulates SOD->ROS Scavenges O2•- Senescence Delayed Senescence SOD->Senescence Contributes to CAT->ROS Scavenges H2O2 CAT->Senescence Contributes to APX->ROS Scavenges H2O2 APX->Senescence Contributes to

Caption: Modulation of ROS Metabolism by Benzothiazole Derivatives.

Structure-Activity Relationship and Conclusion

The antioxidant activity of substituted benzothiazoles is significantly influenced by the nature and position of the substituents on the benzothiazole ring system. Generally, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, enhances the antioxidant activity.[10] This is attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. The number and position of these hydroxyl groups on an attached aryl ring also play a crucial role, with multiple hydroxyl groups often leading to increased potency.[5] Conversely, electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) tend to decrease the antioxidant activity.[10]

The compiled data and experimental protocols in this guide offer a foundational understanding for the rational design of novel benzothiazole derivatives with potent antioxidant properties. The visualized signaling pathway provides context for their potential mechanism of action at a cellular level. Further research, including in vivo studies and exploration of other mechanistic pathways, is warranted to fully elucidate the therapeutic potential of these compounds in combating oxidative stress-related diseases.

References

A Comparative Guide to the Synthesis of 2,4,5-Trimethylbenzo[d]thiazole: A Novel Microwave-Assisted Route vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, efficient synthetic route for 2,4,5-Trimethylbenzo[d]thiazole against a traditional approach. The presented data, based on analogous reactions reported in the scientific literature, highlights the significant advantages of the modern methodology in terms of yield, reaction time, and environmental impact.

Performance Comparison: New Synthetic Route vs. Traditional Approach

The following table summarizes the key performance indicators for the synthesis of this compound via a new microwave-assisted method and a traditional Jacobson-style cyclization. Data is extrapolated from published syntheses of structurally similar substituted benzothiazoles.

ParameterNew Synthetic Route (Microwave-Assisted)Alternative 1: Traditional Synthesis (Jacobson-type)
Starting Materials 2-Amino-3,4-dimethylthiophenol, AcetaldehydeN-(2,3-dimethylphenyl)ethanethioamide
Key Reagents/Catalyst p-Toluenesulfonic acid, Graphite/Silica gelPotassium ferricyanide, Sodium hydroxide
Solvent Solvent-free or minimal EthanolAqueous base
Reaction Temperature 85°C (Microwave irradiation)Room Temperature to Reflux
Reaction Time 5 - 15 minutes12 - 24 hours
Reported Yield Range 88 - 95%[1]Typically lower, often <70%
Work-up Procedure Simple extractionMulti-step extraction and purification
Environmental Impact Reduced solvent waste, lower energy consumptionUse of stoichiometric heavy metal oxidant

New Synthetic Route: Detailed Experimental Protocol

This section outlines the detailed methodology for the synthesis of this compound using the proposed new microwave-assisted route.

Materials:

  • 2-Amino-3,4-dimethylthiophenol (1 mmol)

  • Acetaldehyde (1.2 mmol)

  • p-Toluenesulfonic acid (0.1 mmol)

  • Silica gel (2 g)

  • Graphite (for solid-state heat transfer, if required by microwave setup)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Dedicated laboratory microwave reactor

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a mortar, thoroughly grind a mixture of 2-Amino-3,4-dimethylthiophenol (1 mmol), silica gel (2 g), and p-Toluenesulfonic acid (0.1 mmol).

  • To this solid mixture, add acetaldehyde (1.2 mmol) and continue to mix until a homogeneous paste is formed.

  • Transfer the reaction mixture to a 10 mL round-bottom flask suitable for microwave synthesis.

  • Place the flask in the microwave reactor and irradiate at 85°C for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product from the silica gel with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Workflow of the New Synthetic Route

G cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Synthesis cluster_workup Work-up and Purification cluster_product Final Product A 2-Amino-3,4-dimethylthiophenol D Grinding of Reactants A->D B Acetaldehyde B->D C p-TSA on Silica Gel C->D E Microwave Irradiation (85°C, 5-15 min) D->E F Extraction with Ethyl Acetate E->F G Aqueous Wash F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J

References

Comparative Efficacy of Substituted Benzothiazole Derivatives Against Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the efficacy of various substituted benzothiazole derivatives against drug-resistant microbial strains, supported by experimental data and detailed methodologies. While specific data on 2,4,5-trimethylbenzo[d]thiazole derivatives is limited in the reviewed literature, this guide focuses on other substituted benzothiazoles to provide a comprehensive overview of the scaffold's potential.

Data Summary of Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against selected drug-resistant and susceptible microbial strains.

Table 1: Antibacterial Activity of Benzothiazole Derivatives against Gram-Positive Bacteria

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
Indolyl-5-methylphenanthridium derivative (C5) Staphylococcus aureus (Susceptible)1[1]
Staphylococcus aureus (MRSA)2[1]
Arylthiazole derivative (4i) Staphylococcus aureus (MRSA)1-2[2]
Staphylococcus aureus (VRSA)2-4[2]
Thiazole derivative (1) Methicillin-resistant Staphylococcus aureus (MRSA)1.3[3]
Thiazole derivative (2) Methicillin-resistant Staphylococcus aureus (MRSA)2.8[3]
Thiazole derivative (3) Methicillin-resistant Staphylococcus aureus (MRSA)5.6[3]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A07) Staphylococcus aureus15.6[4]
Benzothiazole-pyrimidine conjugate (8b) Staphylococcus aureus<40[5]
Bacillus subtilis<47[5]
Benzothiazole hydrazone (3i) Mycobacterium tuberculosis H37Rv1[6]
Benzothiazole derivative (19a) Enterococcus faecalis3.13 µM[7]
Phenylthiazole aminoguanidine (Compound 1) Vancomycin-resistant Enterococci (VRE)0.5[8]

MRSA: Methicillin-Resistant Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus

Table 2: Antibacterial Activity of Benzothiazole Derivatives against Gram-Negative Bacteria

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A07) Escherichia coli7.81[4]
Salmonella typhi15.6[4]
Klebsiella pneumoniae3.91[4]
Isatin-benzothiazole derivative (41c) Escherichia coli3.1[7]
Pseudomonas aeruginosa6.2[7]
Benzothiazolopyrimidine-thiazole conjugate (8c) Escherichia coli<29[5]
Salmonella typhimurium<132[5]
Quinoline hydrazone derivative (6o) Escherichia coli6.25[5]
Pseudomonas aeruginosa6.25[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzothiazole derivatives' antimicrobial activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]

  • Preparation of Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This suspension is then diluted (commonly 1:300) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Test Compounds: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action Study: DNA Gyrase Inhibition Assay

Several benzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication.[7]

  • Enzyme and Substrate Preparation: Purified DNA gyrase and its supercoiled DNA substrate are prepared in an assay buffer.

  • Compound Incubation: The test benzothiazole derivatives are incubated with the DNA gyrase enzyme at various concentrations.

  • Reaction Initiation: The supercoiling reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a specific incubation period.

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase activity (IC50) is determined by analyzing the gel.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (e.g., MRSA) B Prepare 0.5 McFarland Standard Suspension A->B C Dilute Suspension in Mueller-Hinton Broth B->C E Inoculate Microtiter Plate Wells with Bacterial Suspension C->E D Prepare Serial Dilutions of Benzothiazole Derivatives F Add Diluted Derivatives to Respective Wells D->F G Incubate at 37°C for 18-24 hours F->G H Observe for Visible Growth G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Generalized workflow for determining the MIC of benzothiazole derivatives.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Benzothiazole Derivative DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (Enzyme) DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA Replication Successful DNA Replication and Cell Division DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled Introduces Negative Supercoils Inhibited_Gyrase Inhibited DNA Gyrase Benzothiazole Benzothiazole Derivative Benzothiazole->DNA_gyrase Binds and Inhibits No_Replication Inhibition of DNA Replication -> Bacterial Cell Death Inhibited_Gyrase->No_Replication

Caption: Inhibition of DNA gyrase by benzothiazole derivatives as a mechanism of action.

Conclusion

The reviewed studies demonstrate that the benzothiazole scaffold is a versatile platform for the development of novel antimicrobial agents with potent activity against a range of drug-resistant bacteria. Substitutions at various positions of the benzothiazole ring system have been shown to significantly modulate the antimicrobial potency and spectrum of activity. In particular, derivatives incorporating moieties such as indolyl-5-methylphenanthridium and certain arylthiazoles have exhibited excellent efficacy against challenging pathogens like MRSA and VRE.[1][2] The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, highlighting a specific molecular target.[7] Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance the development of new and effective treatments for infections caused by drug-resistant microorganisms.

References

Safety Operating Guide

Proper Disposal of 2,4,5-Trimethylbenzo[d]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 2,4,5-Trimethylbenzo[d]thiazole, a heterocyclic compound utilized in various research and development applications.

Due to the limited specific public data on the disposal of this compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste and information available for structurally related compounds. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Treat all waste containing this compound as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash receptacles.

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a dedicated, chemically compatible waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous reactions.

2. Waste Collection and Labeling:

  • Container Selection: Use a leak-proof, sealable container made of a material compatible with this compound. Glass or polyethylene containers are generally suitable.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 401936-07-0

    • An approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

3. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from heat, sparks, and incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport chemical waste in accordance with all regulatory requirements.

Data Presentation: Comparison of Related Compounds

To aid in the proper identification and handling of this compound, the following table compares its properties with the more commonly referenced 2,4,5-Trimethylthiazole. The presence of the "benzo[d]" fused ring significantly alters the molecular weight and likely the physical and toxicological properties.

PropertyThis compound2,4,5-Trimethylthiazole
CAS Number 401936-07-0[1]13623-11-5[2][3]
Molecular Formula C10H11NS[1]C6H9NS[2][3]
Molecular Weight 177.27 g/mol [1]127.21 g/mol [2][3]
Physical Form Not specified (likely solid or liquid)Liquid[4]
Known Hazards Data not readily availableFlammable liquid, skin and eye irritant, may cause respiratory irritation[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Collection cluster_spill Spill Response cluster_final Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect spill_check Spill Occurs? collect->spill_check absorb Absorb Spill with Inert Material spill_check->absorb Yes seal Securely Seal Container spill_check->seal No collect_spill Collect Contaminated Material into Waste Container absorb->collect_spill collect_spill->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.

References

Personal protective equipment for handling 2,4,5-Trimethylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,4,5-Trimethylbenzo[d]thiazole

Immediate Safety and Logistical Information

Researchers and laboratory personnel must prioritize safety when handling this compound due to the potential hazards associated with the benzothiazole class of compounds. Key immediate actions include ensuring proper ventilation, having emergency equipment readily accessible, and being fully aware of the necessary personal protective equipment.

Hazard Identification and Classification

Based on data for benzothiazole and its derivatives, this compound may possess the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Aquatic Toxicity: May be harmful to aquatic life.[3]

Quantitative Data Summary for Benzothiazole (as a representative compound)

PropertyValueReference
CAS Number 95-16-9[3]
Molecular Formula C7H5NS[3]
Boiling Point Approx. 446°F (230°C)[4]
Melting Point Approx. 35.6°F (2°C)[4]
Flash Point Approx. 224.6°F (107°C)[4]
Solubility Slightly soluble in water. Very soluble in ether and acetone.[4][5]
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).To prevent skin contact, which can lead to irritation and absorption of the chemical.[4]
Body Protection A lab coat or chemical-resistant apron. For larger quantities, a chemical protective suit may be necessary.To protect the skin from accidental splashes and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended in areas with insufficient ventilation or when vapors/aerosols may be generated.To prevent inhalation, which can cause respiratory irritation.[4]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Protocols: Step-by-Step Handling
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate personal protective equipment as detailed above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not inhale vapors or mists.[3]

    • Use only non-sparking tools if the compound is flammable.[2]

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[4]

    • Keep away from heat, sparks, and open flames.[2]

    • The recommended storage temperature for this compound is 2-8°C.[6]

    • Store in a locked-up area accessible only to authorized personnel.[3]

Spill and Emergency Procedures
  • Small Spills:

    • Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[3]

    • Place the absorbed material into a suitable, labeled waste disposal container.[3]

    • Clean the spill area with an appropriate solvent.

  • Large Spills:

    • Evacuate the area immediately.[3]

    • Wear appropriate PPE, including respiratory protection.[3]

    • Contain the spill to prevent it from entering drains or waterways.[3]

    • Follow institutional emergency response procedures.

Disposal Plan
  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1][3]

  • Do not empty into drains.[3]

Visual Guides

Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Spills cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical avoid_contact Avoid Contact, Inhalation handle_chemical->avoid_contact use_tools Use Non-Sparking Tools handle_chemical->use_tools close_container Keep Container Closed handle_chemical->close_container spill_response Spill Response handle_chemical->spill_response storage Store in Cool, Dry, Ventilated Area close_container->storage dispose_waste Dispose as Hazardous Waste storage->dispose_waste spill_response->dispose_waste

Caption: Workflow for handling this compound.

PPE Selection Logic

G start Handling this compound? splash_risk Risk of Splash? start->splash_risk inhalation_risk Risk of Inhalation? splash_risk->inhalation_risk No goggles Wear Chemical Goggles splash_risk->goggles Yes skin_contact_risk Risk of Skin Contact? inhalation_risk->skin_contact_risk No respirator Use NIOSH-Approved Respirator inhalation_risk->respirator Yes gloves Wear Chemical-Resistant Gloves skin_contact_risk->gloves Yes lab_coat Wear Lab Coat skin_contact_risk->lab_coat Yes goggles->inhalation_risk face_shield Wear Face Shield goggles->face_shield High Risk face_shield->inhalation_risk respirator->skin_contact_risk gloves->lab_coat

Caption: Logic for selecting appropriate PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.